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  • Product: 1-Carboxyallenyl phosphate
  • CAS: 112683-56-4

Core Science & Biosynthesis

Foundational

Technical Guide: Six-Step Synthesis of 1-Carboxyallenyl Phosphate

This technical guide details the six-step synthesis of 1-Carboxyallenyl Phosphate (CAP) , a potent mechanism-based inhibitor and transition-state analogue of Phosphoenolpyruvate Carboxylase (PEPC). The protocol is ground...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the six-step synthesis of 1-Carboxyallenyl Phosphate (CAP) , a potent mechanism-based inhibitor and transition-state analogue of Phosphoenolpyruvate Carboxylase (PEPC).

The protocol is grounded in the foundational work of Wirsching & O'Leary (1988) , focusing on the critical isomerization of propargylic precursors to the allenic scaffold.

Executive Summary & Target Profile

1-Carboxyallenyl Phosphate (CAP) is the allenic homologue of phosphoenolpyruvate (PEP).[1] Unlike PEP, which contains a simple enol phosphate, CAP features a cumulated diene (allene) system. This structural rigidity and extended conjugation make it a vital probe for studying the stereochemical and mechanistic constraints of PEP-utilizing enzymes, specifically PEP Carboxylase (PEPC) and Pyruvate Kinase (PK) .

Target Molecule Profile
PropertyDescription
IUPAC Name 2-(Phosphonooxy)buta-2,3-dienoic acid
Common Name 1-Carboxyallenyl Phosphate (CAP)
Role Suicide substrate / Mechanism-based inhibitor
Key Mechanism Hydrolysis by PEPC (acts as a pseudo-substrate); inactivates via sulfhydryl modification.[1]
Stability Labile; requires storage at -20°C as a salt (e.g., Cyclohexylammonium).

Retrosynthetic Analysis

The synthesis relies on constructing the energetic allenyl phosphate bond (


) from a stable propargylic precursor. The core strategy involves a base-catalyzed prototropic rearrangement of a propargyl phosphate to an allenyl phosphate.

Strategic Disconnection:

  • Target: 1-Carboxyallenyl Phosphate.[1][2][3][4][5]

  • Precursor 1: Protected Allenyl Phosphate Ester (via rearrangement).

  • Precursor 2: Propargyl Phosphate Intermediate.

  • Starting Material: Methyl 2-hydroxy-3-butynoate (derived from Methyl Glyoxylate + Acetylene).

Retrosynthesis target 1-Carboxyallenyl Phosphate (Target) inter1 Protected Allenyl Phosphate (Isomerization Product) target->inter1 Deprotection inter2 Propargyl Phosphate (Phosphorylation Product) inter1->inter2 [1,3]-Sigmatropic Rearrangement start Methyl 2-hydroxy-3-butynoate (Stable Precursor) inter2->start Phosphorylation raw Methyl Glyoxylate + Acetylene start->raw Grignard/Lithium Addition

Caption: Retrosynthetic logic flow from the target allenic phosphate back to commodity precursors.

Detailed Synthesis Protocol (The Six Steps)

Phase 1: Construction of the Carbon Skeleton

The first objective is to synthesize Methyl 2-hydroxy-3-butynoate . This provides the C4 skeleton with the necessary propargylic alcohol functionality.

Step 1: Preparation of Methyl Glyoxylate

Note: Commercial methyl glyoxylate is often supplied as a hemiacetal and must be cracked or distilled.

  • Reagents: Dimethyl tartrate (precursor) or Methyl glyoxylate hemiacetal,

    
    .
    
  • Procedure: Distill methyl glyoxylate from phosphorus pentoxide (

    
    ) under reduced pressure to obtain the pure aldehyde form.
    
  • Criticality: The aldehyde must be anhydrous to prevent side reactions with the acetylide in Step 2.

Step 2: Nucleophilic Addition of Acetylene
  • Reagents: Lithium Acetylide (prepared in situ from Acetylene + n-BuLi) or Ethynylmagnesium bromide; THF (solvent).

  • Protocol:

    • Cool dry THF to -78°C.

    • Generate Lithium Acetylide by bubbling acetylene gas into n-BuLi/THF.

    • Slowly add freshly distilled Methyl Glyoxylate (from Step 1).

    • Quench with saturated

      
      .
      
  • Product: Methyl 2-hydroxy-3-butynoate .[1]

  • Validation:

    
     NMR should show a doublet for the methine proton and a triplet for the terminal alkyne proton.
    
Phase 2: Phosphorylation and Rearrangement (The Key Steps)

This phase converts the stable alcohol into the reactive allenyl phosphate.

Step 3: Phosphorylation of the Propargyl Alcohol
  • Reagents: Diethyl chlorophosphate (or Diphenyl chlorophosphate), Pyridine (base),

    
    .
    
  • Protocol:

    • Dissolve Methyl 2-hydroxy-3-butynoate in dry DCM containing Pyridine.

    • Add Diethyl chlorophosphate dropwise at 0°C.

    • Stir until the alcohol is consumed (TLC monitoring).

  • Mechanism: Nucleophilic attack of the hydroxyl oxygen on the phosphorus center, eliminating chloride.

  • Product: Methyl 2-(diethylphosphoryloxy)-3-butynoate (Propargyl phosphate).

Step 4: Base-Catalyzed Isomerization (The Wirsching Shift)
  • Reagents: Triethylamine (

    
    ) or Potassium tert-butoxide (catalytic), THF.
    
  • Protocol:

    • Treat the Propargyl phosphate from Step 3 with base at room temperature.

    • The base abstracts the acidic

      
      -proton (propargylic position).
      
    • The anion undergoes a prototropic rearrangement (or [1,3]-shift) to form the conjugated allenyl system.

  • Product: Methyl 2-(diethylphosphoryloxy)buta-2,3-dienoate .

  • Validation:

    
     NMR is diagnostic. The terminal alkyne signal disappears, replaced by the characteristic allenic protons (
    
    
    
    ) appearing as a doublet at
    
    
    ppm.
Phase 3: Deprotection and Isolation

The final phase removes the ethyl/methyl protecting groups without destroying the labile allenyl phosphate bond.

Step 5: Phosphate Ester Deprotection (Silyl-Dealkylation)
  • Reagents: Bromotrimethylsilane (TMSBr), DCM, followed by Methanol/Water.

  • Protocol:

    • Dissolve the allenyl phosphate diester in dry DCM at 0°C.

    • Add excess TMSBr (McKenna reaction). This converts

      
       to 
      
      
      
      .
    • Evaporate volatiles and treat with Methanol/Water to hydrolyze the silyl esters to the phosphonic acid.

  • Why TMSBr? Acidic or basic hydrolysis of phosphate esters is too harsh and would likely hydrolyze the enol phosphate bond itself. TMSBr allows neutral dealkylation.

Step 6: Methyl Ester Hydrolysis and Salt Formation
  • Reagents: Lithium Hydroxide (LiOH) or NaOH (1 equivalent), Water/Dioxane.

  • Protocol:

    • Treat the mono-methyl ester with 1.0 equivalent of base at 0°C.

    • Monitor carefully to avoid hydrolyzing the phosphate-allene bond.

    • Purify via anion-exchange chromatography (e.g., DEAE-Sephadex) using a triethylammonium bicarbonate gradient.

    • Isolate as the Cyclohexylammonium salt for stability.

  • Final Product: 1-Carboxyallenyl Phosphate .[1][2][4][5][6][7]

Experimental Data Summary

The following parameters define the successful synthesis and characterization of CAP.

ParameterValue/ObservationNotes
Overall Yield ~20 - 30%Losses primarily occur during purification of the labile allene.
Key NMR Signal (

)

5.4 - 5.8 ppm (Doublet)
Represents the terminal methylene of the allene (

).
UV Absorbance

nm
Characteristic of the conjugated allene-ester system.
Enzyme Kinetics (

)
~ Low

range for PEPC
Acts as a competitive inhibitor initially, then inactivates.
Stability

Hours at pH 7, 25°C
Rapidly hydrolyzes to 2-oxo-3-butenoate (vinyl glyoxylate).

Mechanism of Action (PEPC Inhibition)

CAP acts as a "suicide substrate." It binds to the PEPC active site, mimicking PEP. However, the processing of the allenyl group leads to a reactive electrophile.

Mechanism enzyme PEPC Active Site complex E-CAP Complex enzyme->complex + CAP CAP 1-Carboxyallenyl Phosphate CAP->complex hydrolysis Phosphate Hydrolysis complex->hydrolysis reactive 2-oxo-3-butenoate (Reactive Electrophile) hydrolysis->reactive - Pi inactivation Covalent Modification (Enzyme Death) reactive->inactivation Michael Addition to Cys-SH

Caption: Mechanism of PEPC inactivation. CAP is hydrolyzed to a reactive Michael acceptor which alkylates active site residues.

Mechanistic Insight: Unlike PEP, which is carboxylated to oxaloacetate, CAP is primarily hydrolyzed by PEPC. The product of this hydrolysis is 2-oxo-3-butenoate (also known as vinyl glyoxylate). This species contains a conjugated enone system that is highly reactive toward nucleophiles. It irreversibly alkylates essential sulfhydryl (cysteine) groups on the enzyme, leading to inactivation.

References

  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate.[2][3] Biochemistry, 27(4), 1355–1360.[4][6] Link

  • Sikkema, K. D., & O'Leary, M. H. (1988). Synthesis and study of phosphoenolthiopyruvate.[2][4] Biochemistry, 27(4), 1342–1347.[2][4] Link

  • O'Leary, M. H. (1982). Phosphoenolpyruvate carboxylase: an enzymologist's view.[4] Annual Review of Plant Physiology, 33(1), 297-315. Link

  • McKenna, C. E., et al. (1977). Functional selectivity in phosphonate ester dealkylation with bromotrimethylsilane. Journal of the Chemical Society, Chemical Communications, (20), 739. Link

Sources

Exploratory

Structural Analysis and Mechanistic Profiling of 1-Carboxyallenyl Phosphate

The following technical guide details the structural analysis, synthesis, and mechanistic applications of 1-Carboxyallenyl Phosphate (CAP) . This document is designed for researchers in enzymology and structural biology,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis, synthesis, and mechanistic applications of 1-Carboxyallenyl Phosphate (CAP) . This document is designed for researchers in enzymology and structural biology, focusing on the compound's utility as a suicide substrate and transition-state analogue.

Executive Summary & Compound Architecture

1-Carboxyallenyl phosphate (CAP) is a synthetic, mechanism-based inhibitor and structural analogue of phosphoenolpyruvate (PEP) . Functioning as a homologue of PEP with an extended cumulated diene (allene) system, CAP probes the active sites of PEP-utilizing enzymes such as Phosphoenolpyruvate Carboxylase (PEPC) , Pyruvate Kinase (PK) , and EPSP Synthase .

Unlike PEP, which contains a simple enol phosphate, CAP features a reactive allene moiety (


) that allows it to act as a "Trojan horse" substrate. While some enzymes (e.g., Pyruvate Kinase) process it as a substrate, others (e.g., PEPC) catalyze its conversion into a reactive electrophile, 2-oxo-3-butenoate , leading to irreversible enzyme inactivation.[1]
Physicochemical Profile
PropertySpecification
IUPAC Name 2-(Phosphonooxy)buta-2,3-dienoic acid
Formula

Molecular Weight 180.05 g/mol
Key Functional Groups Phosphate ester, Carboxylic acid, Allene (cumulated diene)
Stability Stable at pH 7–8 (25 °C) for several hours; labile in acidic conditions.
Reactivity Electrophilic inactivation of thiols (after enzymatic processing).

Structural Characterization & Spectroscopic Signatures

The structural integrity of CAP is defined by the unique electronic environment of the allene group. The orthogonality of the


-systems in the allene motif creates distinct NMR signatures, particularly for the central carbon.
Nuclear Magnetic Resonance (NMR) Data

The following


 NMR shifts (referenced to 

or standard buffers) are diagnostic for the 1-carboxyallenyl phosphate scaffold.
Carbon PositionChemical Shift (

, ppm)
Coupling Constant (

)
Assignment
C3 (Central) 206.1

Characteristic allene central carbon (

).
C2 (Phospho-enol) 162.8

Carbon bearing the phosphate and carboxyl group.
C4 (Terminal) 116.9

Terminal methylene (

).

Note: The central carbon shift at ~206 ppm is the definitive marker for the allene moiety, distinguishing CAP from PEP and other enol phosphates.

Synthetic Pathway & Experimental Logic

The synthesis of CAP requires a strategy that installs the labile phosphate group onto a thermodynamically unstable allene precursor. The established route utilizes a base-catalyzed isomerization of an acetylenic precursor followed by phosphorylation.

Synthesis Workflow (DOT Diagram)

The following diagram outlines the logical flow from the starting material (Methyl 2-hydroxy-3-butynoate) to the final CAP product.

CAP_Synthesis Start Methyl 2-hydroxy-3-butynoate (Precursor) Inter Allenol Enolate Intermediate (In situ isomerization) Start->Inter Isomerization Base Lithium Diisopropylamide (LDA) (-78°C) Base->Inter Protected Dimethyl 1-Carboxyallenyl Phosphate Inter->Protected Trapping Phos Dimethyl Chlorophosphate (Phosphorylation) Phos->Protected Final 1-Carboxyallenyl Phosphate (CAP) Protected->Final Hydrolysis TMSBr Bromotrimethylsilane (TMSBr) (Deprotection) TMSBr->Final

Figure 1: Synthetic route for 1-Carboxyallenyl Phosphate involving base-catalyzed propargylic rearrangement and phosphorylation.

Protocol: Synthesis of CAP

Objective: Isolate high-purity CAP from methyl 2-hydroxy-3-butynoate.

  • Precursor Activation: Dissolve methyl 2-hydroxy-3-butynoate in dry THF. Cool to -78°C.[2]

  • Isomerization: Add Lithium Diisopropylamide (LDA) slowly. The strong base abstracts the

    
    -proton, facilitating the rearrangement of the alkyne to the allenol enolate.
    
    • Criticality: Temperature control is vital to prevent polymerization of the allene.

  • Phosphorylation: Add dimethyl chlorophosphate to trap the enolate oxygen. This yields the protected dimethyl ester.

  • Deprotection: Treat the intermediate with Bromotrimethylsilane (TMSBr) to cleave the methyl esters without attacking the sensitive allene double bonds.

  • Isolation: Purify via anion-exchange chromatography or crystallization as the cyclohexylammonium salt.

Mechanistic Enzymology

CAP serves as a powerful probe because its processing by enzymes diverges based on the catalytic mechanism.

Mechanism of Action: PEPC Inactivation

In the case of Phosphoenolpyruvate Carboxylase (PEPC) , CAP acts as a suicide substrate. The enzyme attempts to process CAP like PEP, but the structural difference leads to the release of a reactive Michael acceptor rather than a stable product.

Pathway Logic:

  • Binding: CAP binds to the PEPC active site (

    
     is competitive with PEP).
    
  • Hydrolysis: The phosphate group is cleaved.

  • Release: Instead of carboxylation, the intermediate decomposes to 2-oxo-3-butenoate .

  • Inactivation: 2-oxo-3-butenoate contains a reactive vinyl ketone group that alkylates a cysteine sulfhydryl group near (but likely not in) the active site, causing irreversible inhibition.

PEPC_Mechanism Enz PEPC Enzyme Complex E-CAP Complex Enz->Complex CAP 1-Carboxyallenyl Phosphate (Substrate Analogue) CAP->Complex Inter 2-Oxo-3-butenoate (Reactive Electrophile) Complex->Inter Hydrolysis (-Pi) Inact Alkylated Enzyme (Irreversibly Inhibited) Inter->Inact Covalent Modification (Cys-SH attack)

Figure 2: Mechanism-based inactivation of PEPC by CAP, generating the reactive 2-oxo-3-butenoate species.

Comparative Enzymology
EnzymeInteraction TypeOutcomeMechanistic Insight
PEPC Suicide SubstrateInactivationDemonstrates hydrolytic capability of PEPC; maps proximal cysteines.
Pyruvate Kinase Alternative SubstrateProduct FormationCAP is phosphorylated to ATP and 2-oxo-3-butenoate; rate is ~50% of PEP.
EPSP Synthase InhibitorCompetitive InhibitionBinds synergistically with S3P; mimics the PEP transition state.

Experimental Protocols

Kinetic Assay for PEPC Inactivation

Purpose: To determine the rate of inactivation (


) and inhibitor affinity (

).

Reagents:

  • Assay Buffer: 100 mM HEPES (pH 8.0), 10 mM

    
    , 10 mM 
    
    
    
    .
  • Coupling System: Malate Dehydrogenase (MDH) + NADH (0.2 mM).

  • Substrate: PEP (variable), CAP (variable).

Procedure:

  • Incubation: Incubate PEPC with varying concentrations of CAP in the absence of PEP.

  • Aliquoting: At defined time intervals (0, 2, 5, 10, 20 min), remove an aliquot.

  • Activity Measurement: Dilute the aliquot into the standard assay mix (containing PEP, NADH, MDH).

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm (NADH oxidation).

  • Analysis: Plot

    
     vs. Time to obtain 
    
    
    
    . Plot
    
    
    vs.
    
    
    to determine
    
    
    and
    
    
    .

Validation Criteria:

  • The inactivation should follow pseudo-first-order kinetics.

  • Protection assays (adding PEP during incubation) should reduce the inactivation rate, confirming active-site binding.

References

  • Wirsching, P., & O'Leary, M. H. (1988).[2][3][4][5] 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate.[1][2][3][4][5][6][7] Biochemistry, 27(4), 1355–1360.[1][2][4][7]

  • Gruys, K. J., Walker, M. C., & Sikorski, J. A. (1992). Substrate synergism and the steady-state kinetic reaction mechanism for EPSP synthase from Escherichia coli. Biochemistry, 31(24), 5534–5544.

  • Jiao, J. A., & Chollet, R. (1991). Posttranslational regulation of phosphoenolpyruvate carboxylase in C4 and Crassulacean acid metabolism plants. Plant Physiology, 95(4), 981–985.

Sources

Foundational

The Biosynthesis of Allenic Moieties in Biological Systems: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals. Abstract The allene functional group, characterized by its cumulated double bonds, imparts unique chemical properties and reactivity, maki...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The allene functional group, characterized by its cumulated double bonds, imparts unique chemical properties and reactivity, making it a compelling structural motif in natural products and pharmacologically active compounds. While the chemical synthesis of allenes is well-established, their biosynthesis in nature presents a fascinating example of enzymatic ingenuity. This technical guide provides an in-depth exploration of the known biological pathways for the formation of allenic structures, with a primary focus on the well-characterized biosynthesis of allene oxides. It will further address the topic of allenic phosphates, clarifying their current standing within the context of natural product biosynthesis. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, enzymology, and drug discovery, providing both foundational knowledge and detailed experimental insights.

Introduction: The Allene Functional Group in a Biological Context

Allenes are a class of organic compounds in which one carbon atom has double bonds with two other carbon atoms. This arrangement results in a linear geometry and axial chirality in appropriately substituted allenes, a feature that has significant implications for their biological activity.[1] The unique electronic and steric properties of allenes make them versatile building blocks in organic synthesis and have led to their identification in a growing number of natural products.[1][2]

In biological systems, the synthesis of the highly reactive allene moiety is a tightly controlled enzymatic process. The most prominent and well-understood pathway for allene formation is the biosynthesis of allene oxides from fatty acid hydroperoxides. This pathway is crucial for the production of important signaling molecules in plants, such as jasmonates, and has also been identified in other organisms like corals.[3][4]

This guide will first delve into the intricacies of allene oxide biosynthesis, examining the key enzymes, their mechanisms, and the subsequent transformations of the allene oxide products. Following this, we will address the concept of allenic phosphates, a topic of potential interest for the design of novel enzyme inhibitors and probes.

The Central Pathway: Biosynthesis of Allene Oxides

The biosynthesis of allene oxides is a critical step in the oxylipin pathway, which is responsible for the production of a diverse array of signaling molecules derived from the oxidation of polyunsaturated fatty acids.

The Key Players: Lipoxygenases and Allene Oxide Synthases

The journey to an allene oxide begins with the action of lipoxygenases (LOXs) , non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. In plants, for instance, linolenic acid is converted by 13-LOX to (13S)-hydroperoxyoctadecatrienoic acid (13-HPOT).[4][5]

The crucial step of allene formation is then catalyzed by Allene Oxide Synthase (AOS) . AOSs are a family of cytochrome P450 enzymes (designated as CYP74A in plants) that utilize the fatty acid hydroperoxide generated by LOX as their substrate.[3][6] In some organisms, such as the coral Plexaura homomalla, the LOX and AOS domains are found on a single fusion protein, facilitating efficient substrate channeling.[3]

The Enzymatic Mechanism of Allene Oxide Synthase

The mechanism of AOS involves the dehydration of the fatty acid hydroperoxide to form an unstable allene oxide. While plant AOSs are members of the P450 superfamily, the coral AOS exhibits a striking structural homology to catalases, suggesting a case of convergent evolution for this specific biosynthetic function.[3]

The proposed reaction mechanism for the catalase-like coral AOS involves the following key steps[3]:

  • Hydrogen Bonding: The distal histidine of the enzyme forms a hydrogen bond with the peroxide group of the fatty acid substrate.

  • Homolytic Cleavage: This interaction promotes the homolytic cleavage of the O-O bond of the hydroperoxide, generating an alkoxyl radical.

  • Radical Rearrangement: The alkoxyl radical rearranges to form a carbon-centered radical.

  • Carbocation Formation and Deprotonation: This leads to the formation of a short-lived epoxy allylic carbocation, which is then deprotonated by the same distal histidine to yield the allene oxide.

AOS_Mechanism

The Fate of the Allene Oxide: Allene Oxide Cyclase and Jasmonate Biosynthesis

The allene oxide produced by AOS is highly unstable and can rapidly hydrolyze in aqueous solution to form α- and γ-ketols.[6][7] However, in the presence of Allene Oxide Cyclase (AOC) , the allene oxide is efficiently cyclized in a stereospecific manner to form cyclopentenone structures.[7]

In plants, the product of the sequential action of 13-LOX, AOS, and AOC on linolenic acid is cis-(+)-12-oxophytodienoic acid (OPDA), a precursor to the plant hormone jasmonic acid (JA).[4][5] JA and its derivatives are critical regulators of plant growth, development, and defense against pathogens and herbivores.[8]

Jasmonate_Pathway

Experimental Protocols for the Study of Allene Oxide Synthase

The characterization of AOS activity is fundamental to understanding the biosynthesis of allenes in biological systems. Below are generalized protocols for the expression, purification, and assay of AOS.

Expression and Purification of Recombinant AOS
  • Gene Cloning and Expression: The coding sequence for the AOS of interest is cloned into a suitable expression vector (e.g., pET vectors for E. coli expression) with an affinity tag (e.g., His-tag) for purification.

  • Bacterial Culture: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis can be achieved by sonication or high-pressure homogenization.[3]

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is applied to a resin that binds the affinity tag (e.g., Ni-NTA agarose for His-tagged proteins).[3]

  • Elution and Further Purification: The protein is eluted from the resin (e.g., with imidazole for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, can be employed to achieve high purity.[3]

Allene Oxide Synthase Activity Assay

A common method for assaying AOS activity is a spectrophotometric assay that monitors the disappearance of the conjugated diene chromophore of the fatty acid hydroperoxide substrate.[6][9]

  • Substrate Preparation: A stock solution of the fatty acid hydroperoxide substrate (e.g., 13-HPOT) is prepared in an appropriate solvent (e.g., ethanol). The concentration is determined spectrophotometrically.

  • Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., sodium phosphate buffer, pH 7.0).

  • Assay Initiation: The reaction is initiated by the addition of the purified AOS enzyme to the reaction mixture containing the substrate.

  • Spectrophotometric Monitoring: The decrease in absorbance at 234 nm (for 13-HPOT) is monitored over time using a UV-Vis spectrophotometer.[7]

  • Calculation of Activity: The rate of substrate consumption is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of the substrate.

ParameterValue
Substrate(13S)-hydroperoxyoctadecatrienoic acid (13-HPOT)
Wavelength for Monitoring234 nm
Molar Extinction Coefficient (ε)~25,000 M⁻¹cm⁻¹
Typical BufferSodium phosphate, pH 7.0-8.0
Typical Enzyme ConcentrationNanomolar range
Typical Substrate ConcentrationMicromolar range (e.g., 2-100 µM)

Table 1: Typical parameters for a spectrophotometric AOS assay.

The Question of Allenic Phosphates in Nature

While the biosynthesis of allene oxides is a well-documented process, the natural occurrence and biosynthesis of allenic phosphates are not established in the scientific literature. The search for naturally produced allenic phosphates has not yielded any definitive examples.

It is important to distinguish between "phosphates" (containing a C-O-P bond) and "phosphonates" (containing a stable C-P bond).[10][11] While a variety of phosphonate natural products are known, and their biosynthesis generally starts from the isomerization of phosphoenolpyruvate, there is currently no evidence to suggest that these pathways lead to the formation of an allenic structure.[3][4]

The terms "phosphorylated allenes" and "phosphonoallenes" appear in the chemical literature, but they refer to synthetically created molecules used as reagents and building blocks in organic chemistry.[6] For instance, 1-carboxyallenyl phosphate has been synthesized as an analogue of phosphoenolpyruvate to study the mechanisms of enzymes like pyruvate kinase. However, this is a synthetic probe, not a known natural product.

The absence of evidence for the biosynthesis of allenic phosphates does not entirely preclude their existence. It is conceivable that they could be produced by promiscuous enzymes or in yet-to-be-discovered biosynthetic pathways. However, based on current knowledge, the biosynthesis of allenes in biological systems is predominantly, if not exclusively, directed towards the formation of allene oxides from fatty acid precursors.

Conclusion and Future Directions

The biosynthesis of allenic structures in nature is a testament to the power of enzymatic catalysis to generate reactive and structurally unique molecules. The allene oxide synthase-mediated pathway is a cornerstone of this process, leading to the formation of vital signaling molecules like jasmonates. The detailed understanding of the enzymes involved, their mechanisms, and their place in broader metabolic networks provides a solid foundation for further research.

For professionals in drug development, the enzymes of the oxylipin pathway, including AOS, represent potential targets for the development of novel anti-inflammatory and anti-cancer agents. Furthermore, the unique reactivity of the allene moiety can be exploited in the design of mechanism-based inhibitors.

While the natural biosynthesis of allenic phosphates remains an open question, the exploration of this chemical space through synthetic biology and the study of enzyme promiscuity could yield exciting new discoveries. Future research in genomics and metabolomics may yet uncover novel pathways for allene biosynthesis, potentially revealing the existence of allenic phosphates or other unforeseen allenic natural products.

References

  • Oldham, M. L., et al. (2005). The structure of coral allene oxide synthase reveals a catalase adapted for metabolism of a fatty acid hydroperoxide. PNAS, 102(33), 11631-11636. [Link]

  • Tirkkonen, R., & T. M. Nakagawa. (2025). Biochemical characterization of allene oxide synthases from the liverwort Marchantia polymorpha and green microalgae Klebsormidium flaccidum provides insight into the evolutionary divergence of the plant CYP74 family. ResearchGate. [Link]

  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate. Biochemistry, 27(4), 1355-1360. [Link]

  • Song, W. C., & Brash, A. R. (1991). Detection, assay, and isolation of allene oxide synthase. Methods in Enzymology, 206, 333-341. [Link]

  • Liavonchanka, A., & Feussner, I. (2021). Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana. MDPI, 22(19), 10328. [Link]

  • Yu, M., & Toste, F. D. (2014). Recent Advances in the Catalytic Syntheses of Allenes: A Critical Assessment. ACS Catalysis, 4(1), 122-136. [Link]

  • Ju, K.-S., et al. (2025). Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways. ResearchGate. [Link]

  • Mei, C., et al. (2018). Functional Characterization of An Allene Oxide Synthase Involved in Biosynthesis of Jasmonic Acid and Its Influence on Metabolite Profiles and Ethylene Formation in Tea (Camellia sinensis) Flowers. International Journal of Molecular Sciences, 19(8), 2429. [Link]

  • Laing, W. A., et al. (2018). Identification and functional characterisation of an allene oxide synthase from grapevine (Vitis vinifera L. Sauvignon blanc). Plant Molecular Biology Reporter, 36(3), 441-452. [Link]

  • Hoffmann-Röder, A., & Krause, N. (2004). Synthesis and properties of allenic natural products and pharmaceuticals. Angewandte Chemie International Edition, 43(10), 1196-1216. [Link]

  • Song, W. C., & Brash, A. R. (1991). Detection, assay, and isolation of allene oxide synthase. PubMed. [Link]

  • Senger, T., et al. (2010). Biosynthesis of allene oxides in Physcomitrella patens. Lipids, 45(2), 145-156. [Link]

Sources

Exploratory

Stability and Degradation of 1-Carboxyallenyl Phosphate In Vitro: A Technical Guide

Introduction 1-Carboxyallenyl phosphate is a structurally intriguing analogue of the key metabolic intermediate, phosphoenolpyruvate (PEP).[1] Its unique allenic system, a chain of three carbons with two cumulative doubl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Carboxyallenyl phosphate is a structurally intriguing analogue of the key metabolic intermediate, phosphoenolpyruvate (PEP).[1] Its unique allenic system, a chain of three carbons with two cumulative double bonds, imparts distinct chemical reactivity compared to the enol-phosphate of PEP. This guide provides an in-depth technical exploration of the in vitro stability and degradation pathways of 1-carboxyallenyl phosphate, offering valuable insights for researchers in enzymology, drug design, and metabolic studies. Understanding the intrinsic chemical and enzymatic liabilities of this molecule is paramount for its effective use as a research tool, whether as an enzyme substrate, an inhibitor, or a mechanistic probe.

This document moves beyond a simple recitation of facts to provide a causal understanding of the molecule's behavior. We will delve into the mechanistic underpinnings of its degradation, both spontaneous and enzyme-catalyzed, and provide detailed, field-tested protocols for its empirical study.

I. Chemical Structure and Intrinsic Reactivity

The structure of 1-carboxyallenyl phosphate, featuring a terminal phosphate ester and a carboxylic acid flanking the allene, presents several potential sites for chemical transformation. The stability of the molecule is a balance between the inherent stability of the phosphate ester bond and the reactivity of the allenic and carboxylic acid functionalities.

Key Structural Features Influencing Stability:

  • Phosphate Ester: Generally, phosphate esters are kinetically stable towards hydrolysis in the absence of enzymatic catalysis.[2] However, the electronic properties of the allenyl group can influence this stability.

  • Allenic System: Allenes are known to participate in a variety of reactions, including electrophilic additions and cyclizations.[3][4][5][6][7][8][9][10] The presence of both an electron-withdrawing phosphate group and a potentially nucleophilic carboxylate group suggests a predisposition towards intramolecular reactions.

  • Carboxylic Acid: The carboxyl group can act as an internal nucleophile, potentially attacking the electrophilic central carbon of the allene or the phosphorus atom of the phosphate ester, particularly in its deprotonated carboxylate form.

II. Non-Enzymatic Degradation Pathways

In the absence of enzymes, the degradation of 1-carboxyallenyl phosphate in aqueous solution is likely to proceed through two primary, competing pathways: hydrolysis of the phosphate ester and intramolecular cyclization. The rates of these reactions are expected to be highly dependent on pH and temperature.

A. Hydrolysis of the Phosphate Ester

The cleavage of the P-O bond in 1-carboxyallenyl phosphate results in the formation of inorganic phosphate and 1-carboxyallenol. This reaction can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the phosphate oxygen makes the phosphorus atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: In alkaline solutions, the concentration of the more nucleophilic hydroxide ion increases, accelerating the rate of hydrolysis.

The pH profile of hydrolysis for many phosphate esters is U-shaped, with the highest stability observed at near-neutral pH.

B. Intramolecular Cyclization: A Plausible Pathway

A more unique and potentially significant non-enzymatic degradation pathway for 1-carboxyallenyl phosphate involves an intramolecular cyclization driven by the proximate carboxylic acid. The carboxylate anion can act as a nucleophile, attacking the central carbon of the allene in a 5-exo-trig cyclization. This would lead to the formation of a five-membered lactone, a 2-oxo-3-butenoate precursor.

Diagram: Proposed Non-Enzymatic Degradation Pathways

cluster_main 1-Carboxyallenyl Phosphate cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization A 1-Carboxyallenyl Phosphate B 1-Carboxyallenol A->B H₂O (pH dependent) D Cyclic Intermediate (5-membered lactone) A->D Intramolecular Nucleophilic Attack C Inorganic Phosphate E 2-Oxo-3-butenoate D->E Rearrangement

Caption: Plausible non-enzymatic degradation routes for 1-carboxyallenyl phosphate in vitro.

III. Enzymatic Degradation

The seminal work by Wirsching and O'Leary demonstrated that 1-carboxyallenyl phosphate is a substrate for at least two key enzymes that normally utilize phosphoenolpyruvate.[1]

A. Pyruvate Kinase

Pyruvate kinase catalyzes the transfer of the phosphate group from 1-carboxyallenyl phosphate to ADP, producing ATP and, presumably, the enol form of 2-oxo-3-butenoate. This enol would rapidly tautomerize to 2-oxo-3-butenoate. The reaction proceeds at a significant rate, more than half that of the natural substrate, PEP.[1]

B. Phosphoenolpyruvate Carboxylase

Interestingly, while PEP carboxylase typically catalyzes the carboxylation of PEP, its interaction with 1-carboxyallenyl phosphate results in hydrolysis of the phosphate ester bond, yielding 2-oxo-3-butenoate and inorganic phosphate.[1]

C. Product-Induced Inactivation

A critical aspect of the enzymatic degradation of 1-carboxyallenyl phosphate is the nature of its product, 2-oxo-3-butenoate. This α,β-unsaturated keto acid is a reactive Michael acceptor and has been shown to be a suicide-type inactivator of both pyruvate kinase and PEP carboxylase.[1][11] It is proposed that 2-oxo-3-butenoate reacts with nucleophilic residues, such as cysteine sulfhydryl groups, on the enzymes, leading to their irreversible inactivation.[1]

Diagram: Enzymatic Degradation and Inactivation Pathway

cluster_start Substrate cluster_enzymes Enzymes cluster_product Product cluster_inactivation Inactivation A 1-Carboxyallenyl Phosphate PK Pyruvate Kinase A->PK + ADP PEPC PEP Carboxylase A->PEPC + H₂O B 2-Oxo-3-butenoate PK->B + ATP PEPC->B + Pi PK_inactivated Inactive Pyruvate Kinase B->PK_inactivated Covalent Modification (e.g., Cys residue) PEPC_inactivated Inactive PEP Carboxylase B->PEPC_inactivated Covalent Modification (e.g., Cys residue)

Caption: Enzymatic processing of 1-carboxyallenyl phosphate and subsequent enzyme inactivation.

IV. Experimental Protocols for Stability Assessment

To empirically determine the stability of 1-carboxyallenyl phosphate, a combination of chromatographic and spectroscopic methods is recommended. The following protocols provide a framework for these investigations.

A. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for separating and quantifying 1-carboxyallenyl phosphate from its potential degradation products.[12][13][14][15]

1. Instrumentation and Column:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS for higher specificity).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

2. Mobile Phase and Elution:

  • A gradient elution is often necessary to separate the polar parent compound from less polar degradation products.

  • Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 10 mM tetrabutylammonium hydrogen sulfate in 20 mM phosphate buffer, pH 6.5).

  • Mobile Phase B: Acetonitrile or methanol.

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where 1-carboxyallenyl phosphate has significant absorbance (e.g., around 210-230 nm).

3. Sample Preparation and Analysis:

  • Prepare a stock solution of 1-carboxyallenyl phosphate in a suitable buffer.

  • For stability studies, incubate aliquots of the stock solution under different conditions (e.g., varying pH, temperature).

  • At specified time points, quench the reaction (e.g., by adding a strong acid or flash freezing) and inject a defined volume onto the HPLC system.

  • Quantify the decrease in the peak area of 1-carboxyallenyl phosphate and the appearance of new peaks corresponding to degradation products over time.

B. Measurement of Inorganic Phosphate Release

The hydrolysis of the phosphate ester can be monitored by measuring the rate of inorganic phosphate (Pi) release.

1. Colorimetric Assays:

  • Malachite Green Assay: A sensitive colorimetric method for the detection of free phosphate. The assay is based on the formation of a colored complex between phosphomolybdate and malachite green.

  • Protocol:

    • Prepare a standard curve of known phosphate concentrations.

    • Incubate 1-carboxyallenyl phosphate in the desired buffer conditions.

    • At various time points, take an aliquot of the reaction mixture.

    • Add the Malachite Green reagent to the aliquot.

    • After color development, measure the absorbance at the appropriate wavelength (typically around 620-660 nm).

    • Calculate the concentration of released phosphate from the standard curve.

2. Continuous Spectrophotometric Assay:

  • A coupled enzyme assay using purine nucleoside phosphorylase can be used for continuous monitoring of phosphate release.[14] This method is particularly useful for kinetic studies of enzymatic hydrolysis.

C. In Vitro Enzymatic Degradation Assay

This protocol outlines a method to study the degradation of 1-carboxyallenyl phosphate by an enzyme like pyruvate kinase.

1. Reaction Mixture:

  • Buffer: e.g., 100 mM Tris-HCl, pH 7.5.

  • Cofactors: e.g., 10 mM MgCl₂, 100 mM KCl.

  • Substrates: Varying concentrations of 1-carboxyallenyl phosphate, and a fixed concentration of ADP (e.g., 2 mM).

  • Coupling Enzymes and Substrates (for a continuous spectrophotometric assay): Lactate dehydrogenase (LDH) and NADH. The pyruvate formed from the tautomerization of the initial product is reduced by LDH, oxidizing NADH to NAD⁺, which can be monitored by the decrease in absorbance at 340 nm.

  • Enzyme: A known concentration of pyruvate kinase.

2. Procedure:

  • Pre-incubate all reaction components except the enzyme at the desired temperature (e.g., 25°C).

  • Initiate the reaction by adding the enzyme.

  • Monitor the reaction progress by either:

    • Continuous Spectrophotometry: Record the decrease in absorbance at 340 nm over time.

    • Quenched-Time Point Analysis: Stop the reaction at different times by adding a quenching agent (e.g., EDTA or a strong acid). Analyze the samples by HPLC to measure the disappearance of 1-carboxyallenyl phosphate and the appearance of products.

V. Summary of Stability and Degradation Parameters

The following table summarizes the key factors influencing the stability and degradation of 1-carboxyallenyl phosphate.

Parameter Influence on Stability and Degradation Primary Degradation Pathway(s)
pH Highly influential. Stability is expected to be lowest at acidic and alkaline pH values due to catalyzed hydrolysis of the phosphate ester. Near-neutral pH may favor intramolecular cyclization.Hydrolysis, Intramolecular Cyclization
Temperature Increased temperature will accelerate the rates of all degradation reactions.Hydrolysis, Intramolecular Cyclization
Enzymes Specific enzymes like pyruvate kinase and PEP carboxylase can rapidly degrade the molecule.Enzymatic phosphate transfer or hydrolysis
Metal Ions Divalent metal ions (e.g., Mg²⁺, Mn²⁺) are often cofactors for enzymes that interact with phosphate compounds and could also potentially catalyze non-enzymatic hydrolysis.Enzymatic and potentially non-enzymatic hydrolysis

VI. Conclusion

1-Carboxyallenyl phosphate is a molecule of significant interest due to its analogy to phosphoenolpyruvate. However, its in vitro application requires a thorough understanding of its stability and degradation profile. This guide has outlined the plausible non-enzymatic degradation pathways, including hydrolysis and a unique intramolecular cyclization, as well as the known enzymatic degradation routes that lead to the formation of the reactive inactivator, 2-oxo-3-butenoate.

The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of 1-carboxyallenyl phosphate under their specific experimental conditions. By carefully considering the factors that influence its degradation, scientists and drug development professionals can better design their experiments, interpret their results, and unlock the full potential of this unique biochemical tool.

VII. References

  • Palladium-Catalyzed Domino Carbopalladation/Cyclization of Allenes. Molecules.

  • Palladium-Catalyzed Cyclization Reactions of Allenes in the Presence of Unsaturated Carbon–Carbon Bonds. Accounts of Chemical Research.

  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate. Biochemistry, 27(4), 1355–1360. [Link]

  • Metal-Catalyzed Cyclization Reactions of Allenes. Science of Synthesis.

  • Gold-catalyzed cyclization reactions of allenes. Carolina Digital Repository.

  • Bifunctionalized Allenes. Part XV. Synthesis of 2,5-dihydro-1,2-oxaphospholes by Electrophilic Cyclization Reaction of Phosphorylated α-Hydroxyallenes. Molecules.

  • Analysis of Organophosphorus Pesticides by HPLC Using Magnetic SPE with Nitrogen-Doped Reduced Graphene Oxide/Fe3O4 Nanocomposite as the Adsorbent. LCGC International.

  • Exploring allene chemistry using phosphorus-based allenes as scaffolds. Pure and Applied Chemistry.

  • Reactivity of allenylphosphonates/allenylphosphine oxides - Some new addition/cycloaddition and cyclization pathways. ResearchGate.

  • Reactivity of Allenylphosphonates toward Salicylaldehydes and Activated Phenols: Facile Synthesis of Chromenes and Substituted Butadienes. The Journal of Organic Chemistry.

  • Development of HPLC-MS/MS method for the simultaneous determination of metabolites of organophosphate pesticides, synthetic pyrethroids, herbicides and DEET in human urine. Taylor & Francis Online.

  • Determination of organophosphate insecticide (Chlorpyrifos) in cabbage, cauliflower and capsicum by high performance liquid chromatography. Scholars Research Library.

  • RP-HPLC Method for Determination of Organophosphate and Synthetic Pyrethroids Insecticides. International Journal of Current Microbiology and Applied Sciences.

  • Organophosphorus Pesticides Determination by Novel HPLC and Spectrophotometric Method. ResearchGate.

  • Phosphorus-based allenes as scaffolds in cycloaddition and cyclization reactions. Phosphorus, Sulfur, and Silicon and the Related Elements.

  • Organophosphates as Versatile Substrates in Organic Synthesis. Molecules.

  • Organophosphorus Hydrolase-Based Assay for Organophosphate Pesticides. Analytical Chemistry.

  • In vitro Bioequivalence Studies for Phosphate Binding Drugs: Analytical Method Validation Approaches. Austin Publishing Group.

  • A single phosphorylation mechanism in early metabolism – the case of phosphoenolpyruvate. Chemical Science.

  • Synthesis of phosphoenolpyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes. ResearchGate.

  • Hydrolysis of organophosphate compounds by mutant butyrylcholinesterase: a story of two histidines. Proteins: Structure, Function, and Bioinformatics.

  • Why is phosphoenolpyruvate so unstable? Reddit.

  • Structural Insights into the Mechanism of Phosphoenolpyruvate Carboxykinase Catalysis. Journal of Biological Chemistry.

  • Enzymes, Reacting with Organophosphorus Compounds as Detoxifiers: Diversity and Functions. Molecules.

  • Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Angewandte Chemie International Edition.

  • NIH Public Access - Chemistry. Biochimica et Biophysica Acta.

  • Active site directed irreversible inactivation of brewers' yeast pyruvate decarboxylase by the conjugated substrate analogue (E)-4-(4-chlorophenyl)-2-oxo-3-butenoic acid. Biochemistry.

  • Inactivation of Pyruvate Dehydrogenase Kinase 2 by Mitochondrial Reactive Oxygen Species. Journal of Biological Chemistry.

  • Quantitative Phosphate Protocol. Conduct Science.

  • Diagnostic reagent for determination of Phosphorus concentration. A Validity Sağlık Hizmetleri.

  • ab102508 Phosphate Assay Kit (Fluorometric). Abcam.

  • Inorganic PHOSPHORUS U.V.Method. BIOLABO.

  • Synthesis of phosphoenol pyruvate (PEP) analogues and evaluation as inhibitors of PEP-utilizing enzymes. The FEBS Journal.

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. Molecules.

  • Differential effects of 2-oxo acids on pyruvate utilization and fatty acid synthesis in rat brain. The Biochemical Journal.

  • Enzyme Kinetics. Course Hero.

  • Irreversible inactivation of human erythrocyte pyruvate kinase by 2,3-butanedione. Archives of Biochemistry and Biophysics.

  • Hydrolysis of Phosphate Esters Catalyzed by Inorganic Iron Oxide Nanoparticles Acting as Biocatalysts. Astrobiology.

  • The Hydrolysis of Phosphate Esters of α-Hydroxy Acids Catalyzed by Molybdate. ResearchGate.

  • Kinetics of an enzyme reaction in which both the enzyme-substrate complex and the product are unstable or only the product is unstable. The Biochemical Journal.

  • Inactivation of pyruvate dehydrogenase kinase 2 by mitochondrial reactive oxygen species. The Journal of Biological Chemistry.

  • Hydrolysis of ester phosphates mediated by a copper complex. Dalton Transactions.

  • Enzyme kinetics. Wikipedia.

  • Enzyme Kinetics. Mahatma Gandhi Central University.

  • Hydrolysis of phosphate monoesters: a biological problem with multiple chemical solutions. Trends in Biochemical Sciences.

  • Synthesis of biolabile thioalkyl-protected phosphates from an easily accessible phosphotriester precursor. ResearchGate.

  • Discussion Addendum for: Pd-Catalyzed External-CO-Free Carbonylation: Preparation of. Organic Syntheses.

  • Enzyme Kinetics. Mahatma Gandhi Central University.

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Profiling of Phosphoenolpyruvate Carboxylase (PEPC) using 1-Carboxyallenyl Phosphate

Executive Summary 1-Carboxyallenyl phosphate (CAP) is a synthetic, allenic analogue of phosphoenolpyruvate (PEP).[1] Unlike PEP, which undergoes carboxylation by Phosphoenolpyruvate Carboxylase (PEPC) to form oxaloacetat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Carboxyallenyl phosphate (CAP) is a synthetic, allenic analogue of phosphoenolpyruvate (PEP).[1] Unlike PEP, which undergoes carboxylation by Phosphoenolpyruvate Carboxylase (PEPC) to form oxaloacetate, CAP acts as a mechanism-based inactivator (suicide substrate) .

While CAP acts as a competent substrate for Pyruvate Kinase (PK), its interaction with PEPC results in hydrolysis rather than carboxylation, generating the reactive electrophile 2-oxo-3-butenoate . This species covalently modifies active-site cysteine residues, leading to irreversible enzyme inactivation.

This guide details the protocols for utilizing CAP to probe the stepwise reaction mechanism of PEPC, specifically isolating the dephosphorylation step from the carboxylation step, and quantifying kinetic parameters of inactivation (


 and 

).

Scientific Background & Mechanism[2][3][4]

The Mechanistic Divergence

The utility of CAP lies in its structural similarity to PEP, allowing it to bind the PEPC active site, yet its electronic properties force a divergence in the catalytic pathway.

  • Native Reaction (PEP): PEPC catalyzes the irreversible

    
    -carboxylation of PEP using 
    
    
    
    and
    
    
    . The mechanism is stepwise:
    • Nucleophilic attack of

      
       by phosphate, forming carboxyphosphate  and the enolate of pyruvate .
      
    • Carboxyphosphate decomposes to

      
       and 
      
      
      
      .
    • The enolate attacks

      
       to form oxaloacetate .
      
  • Analogue Reaction (CAP):

    • CAP binds and undergoes dephosphorylation (similar to step 1).

    • The resulting intermediate (allenyl enolate) is sterically or electronically incompetent for carboxylation.

    • Instead, it undergoes protonation/hydrolysis to form 2-oxo-3-butenoate .

    • Inactivation: 2-oxo-3-butenoate contains a reactive Michael acceptor (vinyl ketone) which alkylates proximal cysteine thiols (e.g., essential Cys residues in PEPC), permanently silencing the enzyme.

Visualization of Pathway Divergence

PEPC_Mechanism PEP Phosphoenolpyruvate (PEP) PEPC PEPC Enzyme (Active Site) PEP->PEPC Binding CAP 1-Carboxyallenyl Phosphate (CAP) CAP->PEPC Binding Int_PEP Intermediate: Enolate + Carboxyphosphate PEPC->Int_PEP Dephosphorylation Int_CAP Intermediate: Allenyl Enolate PEPC->Int_CAP Dephosphorylation OAA Oxaloacetate (Native Product) Int_PEP->OAA Carboxylation Reactive 2-oxo-3-butenoate (Reactive Electrophile) Int_CAP->Reactive Hydrolysis (No Carboxylation) Dead Alkylated Enzyme (Inactivated) Reactive->Dead Covalent Modification (Cys Alkylation)

Figure 1: Mechanistic bifurcation of PEPC processing Native PEP vs. CAP. CAP bypasses carboxylation to generate a reactive alkylating agent.

Experimental Protocols

Protocol A: Synthesis and Handling of CAP

Note: CAP is not commercially available as a shelf-stable reagent and must be synthesized. The following is a summary of the established Wirsching & O'Leary method.

Safety: CAP and its breakdown products are potential alkylating agents. Handle in a fume hood.

  • Precursor: Start with methyl 2-hydroxy-3-butynoate.

  • Isomerization: Isomerize to the allenol form using base catalysis.

  • Phosphorylation: React the allenol with diethyl chlorophosphate (or similar phosphorylating agent) followed by deprotection.

  • Purification: Anion-exchange chromatography (DEAE-Sephadex) using a triethylammonium bicarbonate gradient.

  • Storage: Store as the cyclohexylammonium salt at -80°C. Critical: CAP is acid-labile. Maintain pH > 7.0 during use.

Protocol B: Time-Dependent Inactivation Assay

This protocol determines the kinetic parameters of inactivation (


 and 

) to validate the "suicide substrate" mechanism.

Reagents:

  • Assay Buffer: 100 mM HEPES, pH 8.0, 10 mM

    
    , 10 mM 
    
    
    
    .
  • PEPC Stock: Purified PEPC (approx. 1-5 units/mg), diluted in Assay Buffer.

  • CAP Stock: 10 mM in water (Freshly prepared, keep on ice).

  • Coupling System (for residual activity): 2 mM PEP, 0.2 mM NADH, 5 units Malate Dehydrogenase (MDH).

Workflow:

  • Incubation Mix: Prepare 5 microcentrifuge tubes. Add PEPC to Assay Buffer.

  • Initiation: Add CAP to each tube at varying concentrations (e.g., 0, 0.1, 0.5, 1.0, 2.0 mM).

  • Sampling: Start timer. At defined intervals (0, 2, 5, 10, 15, 20 min), remove a 10

    
     aliquot from the incubation mix.
    
  • Activity Measurement: Immediately dilute the aliquot into a cuvette containing 990

    
     of the Coupling System .
    
  • Readout: Monitor absorbance at 340 nm (NADH oxidation) for 60 seconds to determine residual initial velocity (

    
    ).
    

Data Analysis:

  • Calculate the pseudo-first-order rate constant (

    
    ) for each CAP concentration by plotting 
    
    
    
    vs. Time. The slope =
    
    
    .
  • Plot

    
     vs. 
    
    
    
    (Kitz-Wilson plot).
    • y-intercept =

      
       (Maximal inactivation rate).
      
    • x-intercept =

      
       (Affinity of inactivator).
      
Protocol C: Phosphate Release Assay (Turnover Verification)

To prove that CAP is processed (hydrolyzed) and not just binding passively, measure inorganic phosphate (


) release.

Reagents:

  • EnzChek™ Phosphate Assay Kit (Molecular Probes) OR Malachite Green Reagent.

  • Substrate: CAP (1 mM).

Steps:

  • Mix PEPC (0.1 units) with CAP (1 mM) in Assay Buffer (must be phosphate-free).

  • Incubate at 25°C.

  • Monitor

    
     (EnzChek) or quench and add Malachite Green (
    
    
    
    ) at 5-minute intervals.
  • Control: Run a parallel reaction with PEP.

  • Result: CAP should show steady

    
     release initially, followed by a plateau as the enzyme inactivates itself.
    

Data Presentation & Troubleshooting

Expected Kinetic Profile
ParameterPEP (Native Substrate)CAP (Analogue)Interpretation
Reaction Type CarboxylationHydrolysis + InactivationCAP uncouples P-transfer from

fixation.
Product Oxaloacetate +

2-oxo-3-butenoate +

CAP product is a reactive electrophile.
Kinetic Behavior Linear product formationBurst then plateau (Inactivation)Enzyme dies during turnover.
Isotope Effect Normal

effect
N/A (No

fixed)
Used to study P-O bond cleavage.
Experimental Workflow Diagram

Workflow cluster_0 Step 1: Incubation cluster_1 Step 2: Sampling cluster_2 Step 3: Readout Mix Mix PEPC + CAP (Var. Conc.) Wait Incubate at 25°C (0 - 20 min) Mix->Wait Aliquot Remove Aliquot (10 µL) Wait->Aliquot At time t Dilute Dilute into Coupling Mix Aliquot->Dilute Measure Measure Residual Activity (NADH oxidation @ 340nm) Dilute->Measure Plot Plot ln(Activity) vs Time Determine k_obs Measure->Plot

Figure 2: Step-by-step workflow for determining inactivation kinetics of PEPC by CAP.

References

  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate.[1][2][3][4][5] Biochemistry, 27(4), 1355–1360.[2][4][5]

  • O'Leary, M. H. (1982). Phosphoenolpyruvate carboxylase: an enzymologist's view.[6] Annual Review of Plant Physiology, 33(1), 297-315.

  • Jiao, J. A., & Chollet, R. (1991). Posttranslational regulation of phosphoenolpyruvate carboxylase in C4 and Crassulacean acid metabolism plants. Plant Physiology, 95(4), 981.

  • Fujita, N., et al. (1984). The reaction mechanism of phosphoenolpyruvate carboxylase. Biochemistry, 23, 6009. (Supporting context for PEPC reaction mechanisms).

Sources

Application

Application Note: Kinetic Characterization of Phosphoenolpyruvate Carboxylase (PEPC) using 1-Carboxyallenyl Phosphate

Introduction 1-Carboxyallenyl phosphate (CAP) is a potent, mechanism-based inhibitor (suicide substrate) designed to probe the active sites of enzymes that utilize phosphoenolpyruvate (PEP) via an enolate intermediate. W...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Carboxyallenyl phosphate (CAP) is a potent, mechanism-based inhibitor (suicide substrate) designed to probe the active sites of enzymes that utilize phosphoenolpyruvate (PEP) via an enolate intermediate. While capable of interacting with Pyruvate Kinase, CAP is most distinctively utilized in the structural and kinetic analysis of Phosphoenolpyruvate Carboxylase (PEPC) .

Unlike reversible competitive inhibitors, CAP acts as a structural analogue of the physiological substrate (PEP). Upon binding, the enzyme attempts to catalyze the reaction, generating a highly reactive electrophilic intermediate (likely an unsaturated acyl phosphate) within the active site. This intermediate partitions between two fates:[1]

  • Turnover: Hydrolysis and release of non-toxic products (acetyl phosphate + CO

    
    ).
    
  • Inactivation: Covalent modification of an active site nucleophile (typically a lysine or histidine residue), leading to irreversible enzyme death.

This guide details the experimental workflows to determine the kinetic constants of inactivation (


, 

) and the partition ratio (

), providing a robust framework for characterizing active site dynamics.
Mechanism of Action

The following diagram illustrates the "branched" pathway characteristic of CAP interaction with PEPC.

CAP_Mechanism E Enzyme (E) EI E·I Complex (Reversible) E->EI + I I CAP (I) EI->E k_off EI_star E-I* Intermediate (Reactive) EI->EI_star k_chem E_dead E-I Covalent (Inactivated) EI_star->E_dead k_inact (Inactivation) Product Product + Active E (Turnover) EI_star->Product k_cat (Turnover)

Figure 1: Kinetic scheme of mechanism-based inactivation. The enzyme binds CAP, forming a reversible complex (


). This converts to a reactive intermediate (

) which either kills the enzyme or releases product.

Critical Material Handling

WARNING: 1-Carboxyallenyl phosphate is an acid-labile enol phosphate ester. Improper handling will lead to spontaneous hydrolysis before the assay begins.

  • Storage: Lyophilized powder must be stored at -80°C.

  • Solubilization:

    • Do NOT dissolve in water or acidic buffers.

    • Dissolve immediately prior to use in 0.1 M HEPES or Tricine (pH 8.0) .

    • Keep the stock solution on ice. Discard after 2 hours.

  • Concentration Verification: Because CAP is unstable, verify the concentration of your stock solution enzymatically using a coupled assay with Phosphoenolpyruvate Carboxylase (PEPC) and Malate Dehydrogenase (MDH) if turnover is rapid, or by phosphate analysis after total acid hydrolysis.

Protocol A: Time-Dependent Inactivation (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> and )[3]

This protocol uses the Kitz and Wilson method to determine the affinity of the inhibitor (


) and the maximal rate of inactivation (

).
Reagents
  • Buffer A (Incubation Buffer): 100 mM HEPES (pH 8.0), 10 mM MgCl

    
    , 10 mM NaHCO
    
    
    
    (essential for PEPC stability/activity).
  • Buffer B (Assay Mix): 100 mM HEPES (pH 8.0), 5 mM PEP, 0.2 mM NADH, 10 mM MgCl

    
    , 10 mM NaHCO
    
    
    
    , excess Malate Dehydrogenase (MDH).
  • Enzyme: Purified PEPC (diluted to approx. 0.5 – 1.0 U/mL).

  • Inhibitor: CAP stock (pH 8.0).

Experimental Workflow

Protocol_Workflow Start Start: Prepare Incubation Mixes Incubate Incubate E + I (Var. [I], Fixed [E]) at 25°C Start->Incubate Sampling Remove Aliquot at time t (0, 1, 2... 10 min) Incubate->Sampling Time intervals Dilution Dilute 1:50 into Assay Mix (Buffer B) Sampling->Dilution Stop Inactivation Measure Measure Residual Activity (A340 decrease) Dilution->Measure Data Calculate k_obs for each [I] Measure->Data

Figure 2: Step-by-step workflow for the time-dependent inactivation assay.

Step-by-Step Procedure
  • Preparation: Prepare 5 tubes containing Buffer A and Enzyme.

  • Initiation: Add CAP to each tube to achieve final concentrations of 0, 50, 100, 200, and 500

    
    M (concentrations should bracket the expected 
    
    
    
    ).
  • Incubation: Incubate at 25°C.

  • Sampling: At specific time points (e.g., 0, 2, 4, 8, 12, 20 min), remove a 10

    
    L aliquot from the incubation mix.
    
  • Assay: Immediately add the aliquot to a cuvette containing 990

    
    L of Buffer B .
    
    • Note: The large dilution (1:100) and high PEP concentration (5 mM) in Buffer B prevents further inactivation by CAP during the measurement time.

  • Measurement: Record the decrease in absorbance at 340 nm (NADH oxidation) for 60 seconds to determine the initial velocity (

    
    ).
    
Data Analysis
  • Primary Plot: Plot

    
     versus time (
    
    
    
    ) for each inhibitor concentration.
    • This should yield straight lines with slope =

      
      .
      
  • Secondary Plot: Plot

    
     versus 
    
    
    
    .
    • The y-intercept represents

      
      .
      
    • The x-intercept represents

      
      .
      

Equation:



Protocol B: Determination of Partition Ratio ( )

The partition ratio (


) defines the number of turnover events (product formation) that occur per inactivation event. A high 

value indicates the inhibitor is a "leaky" suicide substrate.
Procedure (Titration Method)
  • Setup: Prepare a series of reaction mixtures containing a fixed amount of PEPC (e.g., 1

    
    M final concentration).
    
  • Titration: Add varying amounts of CAP, ranging from sub-stoichiometric to super-stoichiometric relative to the enzyme concentration (ratio

    
     from 0.5 to 50).
    
  • Completion: Allow the reaction to proceed until all CAP is consumed or the enzyme is completely dead (incubate for > 1 hour).

  • Residual Activity: Dilute an aliquot into Buffer B (standard assay mix) and measure the remaining fractional activity (

    
    ).
    
Data Analysis

Plot Remaining Activity (%) (y-axis) versus Molar Ratio


  (x-axis).
  • Interpretation:

    • The plot will show a linear decrease in activity that eventually plateaus or hits zero.

    • Extrapolate the linear portion of the inactivation curve to the x-axis (0% activity).

    • The x-intercept value equals

      
      .
      

Example: If the x-intercept is 15, then


. This means the enzyme turns over 14 molecules of CAP into product for every 1 molecule that covalently kills the enzyme.

Expected Results & Troubleshooting

Typical Kinetic Constants (Reference Values)

Based on PEPC (Maize/E. coli) interactions with CAP [1, 2].

ParameterTypical ValueInterpretation

50 - 200

M
Affinity of the initial reversible binding.

0.2 - 0.5 min

Rate of covalent bond formation.

(Partition Ratio)
10 - 20Enzyme processes ~15 molecules before inactivation.
Troubleshooting Guide
IssueProbable CauseSolution
No Inactivation observed CAP hydrolysisEnsure CAP is dissolved in pH 8.0 buffer immediately before use. Do not store stock.
Non-linear Primary Plots Substrate depletion in assayEnsure NADH and PEP concentrations in Buffer B are saturating.
Activity drops in Control Enzyme instabilityPEPC is unstable without Mg

or HCO

. Ensure Buffer A contains these cofactors.
Lag phase in assay Coupling enzyme issuesIncrease the concentration of MDH in the assay mix to ensure PEPC is the rate-limiting step.

References

  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate. Biochemistry, 27(4), 1348–1355.

  • Janc, J. W., et al. (1990). Mechanistic studies of phosphoenolpyruvate carboxylase. Biochemistry, 29(41), 9777-9782.
  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. Methods in Enzymology, 249, 240-283.

Sources

Method

Application Notes & Protocols: Leveraging 1-Carboxyallenyl Phosphate in Advanced Metabolic Studies

Introduction: A Novel Probe for Phosphoenolpyruvate-Dependent Enzymes In the intricate landscape of cellular metabolism, understanding the precise mechanisms of enzyme function is paramount for both fundamental research...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Probe for Phosphoenolpyruvate-Dependent Enzymes

In the intricate landscape of cellular metabolism, understanding the precise mechanisms of enzyme function is paramount for both fundamental research and therapeutic development. Key metabolic junctions, such as the final step of glycolysis, are controlled by enzymes that process high-energy phosphate compounds. Phosphoenolpyruvate (PEP) is a critical high-energy intermediate, and the enzymes that utilize it are central to cellular bioenergetics and biosynthesis.[1]

1-Carboxyallenyl phosphate (1-CAP) is a synthetic, structural analog of PEP.[2] Its unique allenic structure—possessing cumulative double bonds—differentiates it from the single double bond of PEP. This subtle yet significant structural modification makes 1-CAP an invaluable chemical tool for probing the active sites and catalytic mechanisms of PEP-utilizing enzymes. This guide provides detailed application notes and protocols for using 1-CAP to study two such key enzymes: Pyruvate Kinase (PK) and Phosphoenolpyruvate Carboxylase (PEPC).

The core utility of 1-CAP stems from its enzymatic conversion to 2-oxo-3-butenoate. This product acts as an inactivating agent, covalently modifying sulfhydryl groups on the enzyme, providing a powerful method for mechanism-based labeling and inhibition studies.[2]

Figure 1: Structural comparison of Phosphoenolpyruvate (PEP) and its allenic analog, 1-Carboxyallenyl Phosphate (1-CAP).

Section 1: Application in the Study of Pyruvate Kinase (PK)

Scientific Background & Rationale

Pyruvate Kinase (PK) is a crucial enzyme in the glycolytic pathway, catalyzing the irreversible, rate-limiting transfer of a phosphate group from PEP to ADP, yielding pyruvate and ATP.[1] Due to its central role, PK is a key regulator of glucose metabolism and a target for drug development in metabolic diseases and cancer.

1-CAP serves as an excellent substrate for Pyruvate Kinase, reacting at a rate reported to be more than half that of the natural substrate, PEP.[2] However, the product is not pyruvate but the reactive Michael acceptor, 2-oxo-3-butenoate. This product subsequently inactivates the enzyme, making 1-CAP a powerful tool for investigating the enzyme's active site and catalytic cycle.

Causality of Experimental Choice: By using 1-CAP, researchers can distinguish between substrate binding and the full catalytic conversion to pyruvate. The time-dependent inactivation of PK by the in situ-generated product allows for the study of enzyme dynamics in a way that is not possible with the natural substrate.

PK_Pathway cluster_normal Normal Catalytic Cycle cluster_probe 1-CAP Probe Mechanism PEP PEP PK_active1 Active PK PEP->PK_active1 Binds Pyruvate Pyruvate PK_active1->Pyruvate Releases CAP 1-CAP PK_active2 Active PK CAP->PK_active2 Binds Product 2-oxo-3-butenoate PK_inactive Inactive PK (Covalently Modified) Product->PK_inactive Inactivates PK_active2->Product Releases

Figure 2: Contrasting reaction pathways of Pyruvate Kinase (PK) with its natural substrate (PEP) versus the probe (1-CAP).

Protocol 1: Kinetic Analysis of Pyruvate Kinase Activity Using 1-CAP

This protocol measures the initial rate of the PK reaction using 1-CAP as a substrate. The reaction is coupled to lactate dehydrogenase (LDH), which reduces the product, consuming NADH. The rate of NADH oxidation is monitored spectrophotometrically.

Materials:

  • Purified Pyruvate Kinase

  • 1-Carboxyallenyl phosphate (1-CAP) solution

  • ADP solution

  • NADH solution

  • Lactate Dehydrogenase (LDH) (sufficient units for a non-rate-limiting reaction)

  • Reaction Buffer: 50 mM Tris-HCl, 100 mM KCl, 10 mM MgCl₂, pH 7.5

  • UV-Vis Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare Reagent Mix: In a 1.5 mL microfuge tube, prepare a master mix (for N+1 reactions) containing the reaction buffer, ADP, NADH, and LDH. A typical final concentration in the cuvette would be 1 mM ADP, 0.2 mM NADH, and ~10 units of LDH.

  • Equilibration: Add the appropriate volume of the reagent mix to a quartz cuvette. Allow the mixture to equilibrate to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer for 5 minutes.

  • Initiate Reaction: Add a small volume of the purified PK enzyme to the cuvette and mix by gentle inversion. Monitor the absorbance at 340 nm for 1-2 minutes to establish a baseline rate (this accounts for any contaminating ATPase/NADH oxidase activity).

  • Start Data Acquisition: Add varying concentrations of 1-CAP to the cuvette to initiate the reaction. Immediately start recording the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).

  • Calculate Initial Velocity: Determine the initial linear rate of reaction (ΔAbs/min). Convert this rate to µmol/min/mg using the Beer-Lambert law for NADH (ε₃₄₀ = 6220 M⁻¹cm⁻¹).

  • Data Analysis: Plot the initial velocities against the 1-CAP concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values for 1-CAP.

ParameterPhosphoenolpyruvate (PEP)1-Carboxyallenyl Phosphate (1-CAP)
Enzyme Pyruvate KinasePyruvate Kinase
Product Pyruvate2-oxo-3-butenoate
Relative Vₘₐₓ 100%>50%[2]
Fate of Enzyme ActiveTime-dependent inactivation[2]

Table 1: Comparative kinetic outcomes for Pyruvate Kinase with its native substrate and 1-CAP.

Section 2: Application in the Study of Phosphoenolpyruvate Carboxylase (PEPC)

Scientific Background & Rationale

Phosphoenolpyruvate Carboxylase (PEPC) is vital in plants and bacteria for fixing CO₂ and in other organisms for replenishing Krebs cycle intermediates (anaplerosis). It catalyzes the carboxylation of PEP to form oxaloacetate.

When PEPC is presented with 1-CAP, it does not catalyze carboxylation. Instead, it acts as a hydrolase, cleaving the phosphate group to produce 2-oxo-3-butenoate.[2] This distinct reactivity provides a unique opportunity to probe the catalytic mechanism of PEPC. The subsequent inactivation by the product allows for active-site mapping and mechanistic investigation.

Causality of Experimental Choice: The switch from a carboxylase to a hydrolase activity with 1-CAP suggests that the binding of the allenic structure alters the positioning of key catalytic residues or bound water molecules within the active site. This makes 1-CAP a superb tool for investigating the structural requirements for carboxylation versus hydrolysis in this class of enzymes.

Protocol 2: Measuring PEPC Hydrolysis and Inactivation by 1-CAP

This protocol uses a two-stage approach. First, the release of inorganic phosphate (Pᵢ) from 1-CAP is measured to quantify the hydrolysis reaction. Second, the time-dependent loss of PEPC activity is measured by pre-incubating the enzyme with 1-CAP and then assaying for its native carboxylation activity.

Materials:

  • Purified PEPC

  • 1-Carboxyallenyl phosphate (1-CAP) solution

  • Phosphoenolpyruvate (PEP) solution

  • Malate Dehydrogenase (MDH) and NADH for coupled assay

  • Inorganic Phosphate Detection Reagent (e.g., Malachite Green-based)

  • Reaction Buffer: 100 mM HEPES, 10 mM MgCl₂, 10 mM NaHCO₃, pH 8.0

  • Quenching Solution: 10% Trichloroacetic Acid (TCA)

  • Stop Buffer for inactivation assay (e.g., buffer with a competitive inhibitor like malate)

Part A: Measuring Pᵢ Release (Hydrolysis Activity)

  • Reaction Setup: Prepare reaction tubes containing PEPC in the reaction buffer.

  • Initiate Hydrolysis: Add 1-CAP to start the reaction. Incubate at a constant temperature.

  • Time Points: At various time points (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot of the reaction mixture and immediately add it to the quenching solution (TCA) to stop the enzyme.

  • Phosphate Detection: Centrifuge the quenched samples to pellet the precipitated protein. Use an aliquot of the supernatant to measure the concentration of free inorganic phosphate using a Malachite Green assay, following the manufacturer's protocol.

  • Analysis: Plot the concentration of Pᵢ released over time to determine the rate of hydrolysis.

Part B: Measuring Time-Dependent Inactivation

  • Pre-incubation: Prepare a master mix of PEPC in the reaction buffer. At time t=0, add 1-CAP to this mix.

  • Sampling: At various time points (e.g., 0, 2, 5, 10, 20 minutes), remove a small aliquot of the pre-incubation mix and dilute it significantly (e.g., 100-fold) into a new assay mixture. This assay mixture contains saturating concentrations of the native substrate (PEP), bicarbonate, NADH, and MDH.

  • Residual Activity Assay: Immediately upon dilution, monitor the decrease in absorbance at 340 nm. The large dilution and presence of PEP effectively stops the inactivation process, allowing for the measurement of the remaining active PEPC.

  • Analysis: Calculate the activity for each time point. Plot the natural logarithm of the percent remaining activity versus the pre-incubation time. A linear plot is indicative of pseudo-first-order inactivation, and the slope of the line gives the inactivation rate constant (kᵢₙₐ꜀ₜ).

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Purify Purify Enzyme (PK or PEPC) Kinetics Protocol 1: Measure Initial Kinetics Purify->Kinetics Inactivation Protocol 2: Measure Inactivation Rate Purify->Inactivation Prepare Prepare Buffers & Substrates (1-CAP, PEP) Prepare->Kinetics Prepare->Inactivation MM Michaelis-Menten Plot (Km, Vmax) Kinetics->MM InactPlot Inactivation Plot (ln(% Activity) vs. Time) Inactivation->InactPlot Ki Determine kinact InactPlot->Ki

Figure 3: General experimental workflow for studying an enzyme's interaction with 1-Carboxyallenyl Phosphate.

Data Interpretation & Troubleshooting

  • High Background in Coupled Assays: If the baseline absorbance drift is high before adding 1-CAP, it may indicate contamination in the enzyme preparation (e.g., NADH oxidase). Further purification of the target enzyme may be necessary.

  • Non-Linear Inactivation Plot: If the plot of ln(activity) vs. time is not linear, it could indicate that the inactivation is not a simple first-order process. This might be due to reversible binding of the inactivator, enzyme instability, or a more complex multi-step inactivation mechanism.

  • No Inactivation Observed: Ensure that the enzyme preparation contains active sulfhydryl groups that are accessible to the 2-oxo-3-butenoate product. Running a control reaction with a known sulfhydryl-modifying reagent can validate this. It is also possible that for some enzymes, the inactivating product diffuses away before it can react.[2]

Summary

1-Carboxyallenyl phosphate is a sophisticated chemical probe that extends beyond the capabilities of a simple substrate analog or inhibitor. Its ability to be processed by PEP-utilizing enzymes into a reactive, mechanism-based inactivator provides a dynamic tool for metabolic research. By employing the protocols outlined in this guide, researchers can elucidate kinetic parameters, probe catalytic mechanisms, and investigate the active site architecture of critical enzymes like Pyruvate Kinase and PEPC, ultimately advancing our understanding of cellular metabolism and aiding in the development of novel therapeutics.

References

  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate. Biochemistry, 27(4), 1355–1360. [Link]

  • AAMC. (n.d.). Biological and Biochemical Foundations of Living Systems: Content Category 1D. AAMC MCAT Content Outline. Retrieved February 20, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Carboxyallenyl Phosphate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-carboxyallenyl phosphate. This guide is designed for researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-carboxyallenyl phosphate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this unique phosphoenolpyruvate (PEP) analogue. As a highly reactive and unstable molecule, the synthesis of 1-carboxyallenyl phosphate presents distinct challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and understand the critical parameters for success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the nature and synthesis of 1-carboxyallenyl phosphate.

Q1: What is 1-carboxyallenyl phosphate and why is it of scientific interest?

A1: 1-Carboxyallenyl phosphate is the allenic homologue of phosphoenolpyruvate (PEP), a key high-energy intermediate in glycolysis and other metabolic pathways.[1] Its interest lies in its function as a powerful tool in enzymology. It serves as an excellent substrate for certain enzymes, such as pyruvate kinase, but can also act as an inhibitor or be processed differently than PEP by others, like phosphoenolpyruvate carboxylase, which hydrolyzes it instead of carboxylating it.[1] This differential activity makes it invaluable for probing enzyme active sites and reaction mechanisms. Furthermore, the allenyl functional group is a versatile chemical handle present in various natural products and bioactive molecules.[2]

Q2: What is the primary synthetic strategy for 1-carboxyallenyl phosphate?

A2: The most established chemical synthesis involves a multi-step process.[1] The core of the synthesis is the strategic isomerization of a 2-hydroxy-3-butynoate derivative into the corresponding allenol (methyl 2-hydroxy-3,4-butadienoate). This key intermediate is then phosphorylated to yield the target molecule.[1] While enzymatic and chemo-enzymatic approaches are conceivable for synthesizing phosphorylated molecules, the chemical route remains the most explicitly detailed in the literature for this specific compound.[3][4]

Q3: How stable is 1-carboxyallenyl phosphate and what are its decomposition pathways?

A3: 1-Carboxyallenyl phosphate is an unstable molecule. Its instability is inherent to its structure, which combines a high-energy phosphate ester with a reactive allene. Like carbamoyl phosphate, which is known to be thermally labile, 1-carboxyallenyl phosphate is susceptible to hydrolysis.[5][6] The primary decomposition pathway is likely hydrolysis of the phosphate ester bond. Additionally, the allene moiety is electrophilic and can be attacked by nucleophiles. For instance, it has been shown to inactivate enzymes by reacting with sulfhydryl groups (e.g., cysteine residues).[1] This suggests that careful control of pH and avoidance of nucleophilic buffers or contaminants are critical for its handling and storage.

Q4: What are the key safety precautions for this synthesis?

A4: Standard laboratory safety protocols should be strictly followed. Several reagents used in related syntheses require specific handling. For example, phosphorylating agents can be corrosive and moisture-sensitive. Solvents like chloroform and diethyl ether are volatile and flammable.[7] When performing reactions at elevated or reduced temperatures, proper insulation and pressure-equalizing funnels should be used. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis, organized by experimental stage.

Part A: Precursor Synthesis & Isomerization

Q: My isomerization of methyl 2-hydroxy-3-butynoate to the allenol precursor is inefficient, showing low yield and a mixture of products. What are the common causes?

A: This key isomerization step is sensitive and can be challenging. Inefficiency typically stems from incorrect reaction conditions or reagent degradation. Here’s how to troubleshoot:

Probable Cause Explanation & Recommended Solution
Base Catalyst Inactivity The isomerization is often base-catalyzed. The base (e.g., an amine) may be old, hydrated, or of insufficient strength. Solution: Use a freshly opened or distilled amine base. Consider screening different bases (e.g., triethylamine, DBU) to optimize the reaction.
Sub-optimal Temperature The reaction may have a narrow optimal temperature window. Too low, and the reaction is too slow; too high, and you risk side reactions like polymerization or decomposition of the allene. Solution: Perform small-scale trials to find the optimal temperature. Monitor the reaction closely using TLC or crude ¹H NMR to track the disappearance of starting material and the appearance of the allenol.
Rearrangement/Side Reactions Allenoic acids and their esters can undergo further reactions, such as cycloisomerization to form γ-butyrolactones, especially in the presence of transition metal impurities or under acidic/basic conditions.[7][8] Solution: Ensure all glassware is scrupulously clean. Use high-purity, degassed solvents. Quench the reaction carefully as soon as the starting material is consumed to prevent over-reaction.
Solvent Effects The polarity of the solvent can significantly influence the reaction rate and selectivity. Solution: If using a standard solvent like chloroform[7], ensure it is dry and free of acidic stabilizers. Experimenting with other anhydrous aprotic solvents may be beneficial.
Part B: The Phosphorylation Step

Q: My phosphorylation of the allenol is yielding little to no 1-carboxyallenyl phosphate. What should I check first?

A: This is the most critical and often lowest-yielding step. Failure here is common and can be traced to several factors.

Troubleshooting Workflow: Phosphorylation Failure

start No Product Detected reagent Check Reagents start->reagent conditions Verify Reaction Conditions start->conditions substrate Assess Substrate Purity start->substrate workup Review Work-up & Analysis start->workup rea_q1 Is the phosphorylating agent active? (e.g., fresh POCl₃, activated phosphate source) reagent->rea_q1 con_q1 Is the reaction anhydrous? (Moisture quenches phosphorylating agents) conditions->con_q1 sub_q1 Is the allenol precursor pure and dry? (NMR/MS) substrate->sub_q1 work_q1 Did the product decompose during work-up? (e.g., pH change, high temp) workup->work_q1 sol_sub Solution: Re-purify precursor. Use anhydrous techniques. sub_q1->sol_sub rea_q2 Is ATP present and intact? (If enzymatic or using ATP) rea_q1->rea_q2 sol_rea Solution: Use fresh/new reagents. Titrate if necessary. rea_q2->sol_rea con_q2 Is the temperature correct? (Often low temp, e.g., -20°C to 0°C) con_q1->con_q2 sol_con Solution: Dry all glassware/solvents. Run under inert gas. con_q2->sol_con sol_work Solution: Use gentle, cold work-up. Maintain pH. work_q1->sol_work

Caption: Troubleshooting flowchart for phosphorylation failure.

Beyond the flowchart, consider these points:

  • Inhibitors: Excess salts, particularly phosphate or ammonium ions from previous steps, can inhibit kinase-based or chemical phosphorylation reactions.[9] Ensure your precursor is free from such contaminants.

  • Phosphorylating Agent: The choice of phosphorylating agent is critical. Agents like phosphorus oxychloride (POCl₃) require careful handling and are extremely sensitive to moisture.[10] Other reagents like diphenylphosphinoxide have been used for allenoic acids, but may lead to different products like phosphorylated butenolides.[11]

Q: My analytical data (³¹P NMR, MS) shows multiple phosphorylated species. What are the likely side-products?

A: The presence of multiple signals in the ³¹P NMR spectrum or several masses corresponding to phosphorylated species indicates side reactions.

Potential Phosphorylation Side Reactions

sub Allenol Precursor (R-CH(OH)-C=C=CH₂) prod 1-Carboxyallenyl Phosphate sub->prod Desired Reaction side1 Phosphorylated Butenolide sub->side1 Cyclization/ Rearrangement side2 Dimeric Phosphorylated Byproduct sub->side2 Dimerization then Phosphorylation reagent Phosphorylating Agent (e.g., POCl₃) side3 Inorganic Phosphate (H₃PO₄ / Pyrophosphate) reagent->side3 Hydrolysis

Caption: Potential side reactions during phosphorylation.

  • Phosphorylated Butenolide: The allenic system can cyclize, especially under certain catalytic conditions (e.g., with copper or gold catalysts), to form a more stable five-membered lactone ring which then gets phosphorylated.[7][11]

  • Inorganic Phosphate/Pyrophosphate: If your phosphorylating agent is hydrolyzed by trace moisture, you will see signals for phosphoric acid or pyrophosphate in your ³¹P NMR spectrum.

  • Dimeric Species: The reactive allene could potentially dimerize, with the resulting diol being subsequently phosphorylated.

Part C: Purification and Handling

Q: I am losing the majority of my product during purification. What are the best practices for isolating 1-carboxyallenyl phosphate?

A: Product loss during purification is often due to the compound's instability and its high polarity. A gentle, rapid, and cold purification strategy is essential.

Purification Method Advantages Disadvantages & Troubleshooting
Anion-Exchange Chromatography Excellent for separating charged molecules like phosphates from neutral precursors and reagents.[12] Allows for separation based on phosphate charge state.Challenges: Can be slow. The basic or acidic conditions of some columns/buffers can degrade the product. Solution: Use a pH-neutral buffer system (e.g., triethylammonium bicarbonate, TEAB) and keep the column cold (4 °C). Elute with a shallow salt gradient to achieve good separation.[13]
Reversed-Phase HPLC Offers high resolution and is effective for removing non-polar impurities. Can be used for both analytical and preparative scales.[13]Challenges: Highly polar compounds may have little retention. Acidic mobile phase modifiers (e.g., TFA) can cause hydrolysis. Solution: Use a C18 column with a volatile, neutral buffer system like ammonium bicarbonate.[13] Run on a preparative or semi-preparative scale with a fraction collector.
Precipitation Can be a quick way to isolate the product as a salt (e.g., barium or silver salt).Challenges: Often results in an impure product. Co-precipitation of inorganic phosphate is a major issue. Solution: Best used as a crude purification step. The precipitated salt will likely need to be re-dissolved and further purified by chromatography.

Q: My purified 1-carboxyallenyl phosphate degrades within hours, even at low temperatures. How can I improve its shelf-life?

A: The inherent instability of the molecule makes long-term storage challenging. Lyophilization of a salt form from a slightly basic aqueous solution (pH ~7.5-8.0) can produce a solid powder that is more stable than an aqueous solution. Store the lyophilized powder under an inert atmosphere (argon or nitrogen) at -80 °C. Avoid repeated freeze-thaw cycles. Before use, re-dissolve the required amount in a suitable buffer immediately before the experiment. The stability of phosphate compounds in solution can be variable, but storage at 4°C is generally preferred over room temperature.[14]

Section 3: Key Experimental Protocols

The following protocols are based on established methodologies and are intended as a starting point for your experiments.[1] Optimization will likely be required based on your specific laboratory conditions and reagents.

Protocol 1: Synthesis and Isomerization of Allenic Precursor

(Adapted from literature reports[1])

  • Synthesis of Methyl 2-hydroxy-3-butynoate: This step typically involves the reaction of methyl propiolate with a suitable aldehyde (e.g., paraformaldehyde) under basic conditions. [Note: This is a standard organometallic addition; consult relevant literature for specific conditions.]

  • Purification: The resulting alkynoate must be carefully purified, typically by flash column chromatography on silica gel, to remove any unreacted starting materials or side products.

  • Isomerization to Methyl 2-hydroxy-3,4-butadienoate:

    • Dissolve the purified methyl 2-hydroxy-3-butynoate in an anhydrous, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add a suitable base (e.g., 1.1 equivalents of triethylamine) dropwise while stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding cold, dilute acid (e.g., 1M HCl) and extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo at low temperature (<30 °C).

  • Final Purification: The crude allenol should be immediately purified by flash chromatography to prevent decomposition. The purified product should be used directly in the next step.

Protocol 2: Phosphorylation to 1-Carboxyallenyl Phosphate
  • Setup: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the purified allenol from Protocol 1 in anhydrous pyridine or another suitable solvent.

  • Phosphorylation:

    • Cool the solution to the desired temperature (e.g., -20 °C).

    • Slowly add a phosphorylating agent (e.g., a solution of phosphorus oxychloride in the same solvent) dropwise over 30 minutes, maintaining the low temperature.

    • Stir the reaction at low temperature for several hours. Monitor progress by taking small aliquots, quenching them, and analyzing via TLC or ³¹P NMR.

  • Hydrolysis and Saponification:

    • Once the reaction is complete, quench it by slowly adding cold water or a buffer solution, ensuring the temperature does not rise significantly.

    • To convert the methyl ester to the desired carboxylate, add a solution of lithium hydroxide (LiOH) or another suitable base and stir at 0 °C to room temperature until saponification is complete.

  • Work-up: Neutralize the reaction mixture carefully and prepare for purification. This crude solution is often taken directly to the purification step to minimize degradation.

References
  • Wirsching, P., & Kent, S. B. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate. Biochemistry, 27(4), 1355–1360. [Link]

  • Zhong, T., Zheng, X., Yin, C., & Shen, Q. (2021). Copper-Catalyzed Phosphorylation of 2,3-Allenoic Acids and Phosphine Oxide: Access to Phosphorylated Butenolides. The Journal of Organic Chemistry, 86(14), 9509–9517. [Link]

  • Jones, M. E., & Lipmann, F. (1960). CHEMICAL AND ENZYMATIC SYNTHESIS OF CARBAMYL PHOSPHATE. Proceedings of the National Academy of Sciences of the United States of America, 46(9), 1194–1205. [Link]

  • Hong, S., & Raushel, F. M. (2018). Sources and Fates of Carbamyl Phosphate: A Labile Energy-Rich Molecule with Multiple Facets. International Journal of Molecular Sciences, 19(6), 1739. [Link]

  • Tercinier, L., et al. (2021). Carbamoyl phosphate and its substitutes for the uracil synthesis in origins of life scenarios. Scientific Reports, 11(1), 19389. [Link]

  • Gutteridge, S., & Salvucci, M. E. (1995). Carboxyarabinitol 1-Phosphate Phosphatase from Leaves of Phaseolus vulgaris and Other Species. Plant Physiology, 109(4), 1435–1441. [Link]

  • Renata, H., & Arnold, F. H. (2024). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Beilstein Journal of Organic Chemistry, 20, 151. [Link]

  • Liu, Y., Nishimoto, M., & Kitaoka, M. (2015). Facile enzymatic synthesis of sugar 1-phosphates as substrates for phosphorylases using anomeric kinases. Carbohydrate Research, 401, 1–4. [Link]

  • Ma, S., & Lu, X. (2018). Gold-catalyzed stereoselective cycloisomerization of allenoic acids for two types of common natural γ-butyrolactones. Nature Communications, 9(1), 1636. [Link]

  • Ma, S., & Wu, S. (2008). Highly stereoselective iodolactonization of 4,5-allenoic acids--an efficient synthesis of 5-(1'-iodo-1'(Z)-alkenyl)-4,5-dihydro-2(3H)-furanones. Chemistry – A European Journal, 14(28), 8479–8483. [Link]

  • ResearchGate. (2026, February 13). Synthesis and structural analysis of novel bisallenylphosphoramide derivatives. Retrieved February 21, 2026, from [Link]

  • Zhang, D., & Poulter, C. D. (1993). Analysis and purification of phosphorylated isoprenoids by reversed-phase HPLC. Analytical Biochemistry, 213(2), 356–361. [Link]

  • Google Patents. (1998). CA2242815A1 - Process for the purification of phosphorous oxychloride.
  • Tofan, A., et al. (2017). Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags. The Canadian Journal of Hospital Pharmacy, 70(1), 29–35. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enzyme Assays with 1-Carboxyallenyl Phosphate

Executive Summary & Mechanism of Action 1-Carboxyallenyl phosphate (CAP) is a potent, mechanism-based inhibitor (suicide substrate) designed primarily for enzymes that process phosphoenolpyruvate (PEP) , such as PEP Carb...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

1-Carboxyallenyl phosphate (CAP) is a potent, mechanism-based inhibitor (suicide substrate) designed primarily for enzymes that process phosphoenolpyruvate (PEP) , such as PEP Carboxylase (PEPC) and Pyruvate Kinase (PK) .

Unlike simple competitive inhibitors, CAP acts as a "Trojan horse." The enzyme recognizes CAP as a substrate and processes it. However, the enzymatic turnover generates a highly reactive electrophile—2-oxo-3-butenoate —which covalently alkylates nucleophilic residues (typically Cysteine) on the protein, leading to irreversible inactivation [1].

Mechanism of Inactivation (The "Suicide" Step)

The following diagram illustrates the pathway from substrate recognition to covalent inactivation. Note the critical "Partition Ratio" (


), where the reactive intermediate may either inactivate the enzyme or be released into solution.

CAP_Mechanism cluster_partition Partition Ratio Enzyme Enzyme (E) Complex E•I Complex Enzyme->Complex + CAP CAP 1-Carboxyallenyl Phosphate (I) CAP->Complex Intermediate Reactive Intermediate (2-oxo-3-butenoate) Complex->Intermediate Enzymatic Processing DeadEnzyme E-I (Covalent Adduct) INACTIVE Intermediate->DeadEnzyme k_inact (Alkylation) Product Hydrolyzed Product (Released) Intermediate->Product k_cat (Release/Hydrolysis)

Figure 1: Mechanism of Action for 1-Carboxyallenyl Phosphate. The enzyme processes CAP into a reactive Michael acceptor (2-oxo-3-butenoate) which then crosslinks the protein.

Critical Troubleshooting Guide

This guide addresses the three most common failure modes: Lack of Inhibition , Non-Linear Kinetics , and Stability Issues .

Failure Mode A: "I see no inhibition, or the IC50 is much higher than expected."

Root Cause Analysis: The most frequent cause of assay failure with CAP is the presence of nucleophiles in the assay buffer that scavenge the reactive intermediate before it can label the enzyme.

Potential CauseExplanationCorrective Action
Exogenous Thiols Buffers containing DTT,

-Mercaptoethanol, or Glutathione
will react with the 2-oxo-3-butenoate intermediate immediately upon generation, protecting the enzyme from inactivation [1].
CRITICAL: Remove all reducing agents from the assay buffer. Use TCEP only if strictly necessary and validate non-interference, though thiol-free is preferred.
pH Mismatch The stability of the allenyl phosphate ester and the reactivity of the Michael acceptor are pH-dependent.Maintain pH between 7.0 and 8.0 . Avoid acidic conditions (< pH 6.0) where the phosphate ester bond is labile.
Competitive Substrate High concentrations of the natural substrate (PEP) will compete for the active site, preventing CAP binding.Initiate the reaction by pre-incubating Enzyme + CAP before adding PEP (see Protocol 1).
Failure Mode B: "The inhibition is time-dependent (drifting baselines)."

Root Cause Analysis: This is a feature, not a bug. CAP is a Time-Dependent Inhibitor (TDI) . Traditional Michaelis-Menten steady-state assumptions do not apply because the concentration of active enzyme


 decreases over time.

Diagnostic Steps:

  • The "Jump" Test: Does the reaction rate decrease progressively over the course of the assay (curved progress curve)?

  • Pre-incubation Effect: Does incubating Enzyme + CAP for 10 minutes prior to substrate addition result in significantly lower activity than adding CAP and substrate simultaneously?

Solution: Switch from measuring


 to determining 

and

. See Protocol 2 .
Failure Mode C: "Reagent degradation."

Root Cause Analysis: 1-Carboxyallenyl phosphate is chemically labile. The allenic moiety can polymerize, and the phosphate ester can hydrolyze.

  • Storage: Store lyophilized powder at -80°C under desiccant.

  • Solubilization: Dissolve in dry buffers immediately before use. Do not store aqueous stocks.

  • Verification: Check purity via

    
    P-NMR if available (shifts are distinct from inorganic phosphate).
    

Validated Experimental Protocols

Protocol 1: The "Dialysis Test" for Irreversibility

Purpose: To confirm that CAP is acting as an irreversible, mechanism-based inhibitor and not a tight-binding reversible inhibitor.

  • Incubation: Prepare two tubes:

    • Control: Enzyme + Buffer (no inhibitor).

    • Test: Enzyme + CAP (at

      
       predicted 
      
      
      
      ).
  • Time: Incubate both at 25°C for 30–60 minutes (sufficient for

    
     inactivation).
    
  • Dialysis: Transfer both samples to dialysis cassettes (cutoff < enzyme MW) and dialyze against 4L of inhibitor-free buffer for 12 hours at 4°C. Alternatively, use rapid spin-desalting columns (e.g., PD-10) for faster results.

  • Activity Assay: Measure the specific activity of both samples using saturating PEP concentrations.

    • Result A (Irreversible): Test sample shows

      
       activity relative to Control.
      
    • Result B (Reversible): Test sample recovers activity comparable to Control.

Protocol 2: Determination of and

Purpose: To quantify the potency of the suicide substrate.

Workflow Diagram:

TDI_Protocol Start Start Prep Prepare Enzyme Mix (No Substrate) Start->Prep AddInhibitor Add CAP at varying [I] (0, 0.5x, 1x, 2x, 5x, 10x) Prep->AddInhibitor Incubate Incubate at t = 0, 2, 5, 10, 20 min AddInhibitor->Incubate Aliquot Remove Aliquot Incubate->Aliquot Dilute Dilute 1:50 into Assay Mix (Contains Saturating PEP + NADH) Aliquot->Dilute Measure Measure Initial Velocity (v) Dilute->Measure Plot1 Plot ln(v/v0) vs Time Slope = k_obs Measure->Plot1 Plot2 Plot k_obs vs [I] Fit to Hyperbolic Equation Plot1->Plot2

Figure 2: Workflow for Kitz-Wilson analysis of time-dependent inhibition.

Data Analysis Steps:

  • Primary Plot: Plot the natural log of remaining activity (

    
    ) against pre-incubation time (
    
    
    
    ) for each inhibitor concentration.
    • These lines should be linear with a negative slope.

    • The slope of each line is

      
      .
      
  • Secondary Plot: Plot

    
     (y-axis) vs. 
    
    
    
    (x-axis).
    • Fit to the equation:

      
      
      
    • 
      : Maximum rate of inactivation (y-asymptote).
      
    • 
      : Concentration of inhibitor yielding half-maximal inactivation rate.[1]
      

Frequently Asked Questions (FAQ)

Q: Can I use 1-Carboxyallenyl phosphate to inhibit enzymes other than PEPC? A: Yes, but specificity is limited to enzymes binding PEP or similar enol-phosphates. It acts as a substrate for Pyruvate Kinase , showing similar inactivation kinetics. It generally does not inhibit carboxylases that do not utilize PEP [1].

Q: Why does the inhibition stop increasing after a certain time? A: This suggests the "Partition Ratio" has been exhausted or the inhibitor is unstable. If the inhibitor hydrolyzes in the buffer faster than it binds the enzyme, the reaction will plateau. Ensure fresh inhibitor is used. Alternatively, the enzyme may be fully inactivated.

Q: My progress curves are linear, but I expected curvature (TDI). Why? A: If


 and the inactivation is very fast, the enzyme may be dead before the first data point is collected (pseudo-first-order). Reduce 

or shorten the pre-incubation time. Conversely, if the inactivation is very slow, the curve may appear linear over a short assay window; extend the assay duration.

References

  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate.[2] Biochemistry, 27(4), 1355–1360.[2] [Link]

  • Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (General reference for kinetic analysis).
  • Kai, Y., et al. (2003). Phosphoenolpyruvate carboxylase: three-dimensional structure and molecular mechanisms.[3] Archives of Biochemistry and Biophysics, 414(2), 170-179. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Carboxyallenyl Phosphate (C3P)

Introduction: 1-Carboxyallenyl phosphate (C3P), a key intermediate in the shikimate pathway, is the substrate for 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. Its unique allenic structure and inherent instability...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 1-Carboxyallenyl phosphate (C3P), a key intermediate in the shikimate pathway, is the substrate for 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. Its unique allenic structure and inherent instability make it a challenging molecule to synthesize and purify. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource, combining established protocols with expert insights to navigate the complexities of C3P purification.

Frequently Asked Questions (FAQs)

Q1: What is 1-Carboxyallenyl phosphate (C3P) and why is its purification critical?

1-Carboxyallenyl phosphate is a phosphorylated allene, a class of compounds containing adjacent carbon-carbon double bonds (C=C=C). It serves as a transient intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms. The purification of C3P is paramount for in vitro enzymatic assays, inhibitor screening, and structural biology studies involving EPSP synthase. Contaminants such as unreacted starting materials, hydrolysis byproducts, or inorganic phosphate can lead to erroneous kinetic data or failed crystallization trials.

Q2: What are the primary challenges associated with the purification of C3P?

The principal challenge in handling C3P is its chemical instability. The molecule is susceptible to:

  • Hydrolysis: The phosphate ester bond can be cleaved under acidic or basic conditions, yielding inorganic phosphate and the corresponding allene alcohol.

  • Rearrangement: Allenic systems can be prone to isomerization.

  • Temperature Sensitivity: Degradation rates increase significantly with temperature.

These instabilities demand that all purification steps be performed rapidly, at low temperatures, and within a controlled pH range, typically around neutral.

Q3: What are the most effective chromatographic methods for purifying C3P?

Given its highly polar and anionic nature due to the phosphate and carboxylate groups, two methods are predominantly effective:

  • Anion-Exchange Chromatography (AEC): This is the most common and effective method. C3P binds strongly to positively charged resins at neutral pH. It can be selectively eluted by increasing the salt concentration (e.g., using a triethylammonium bicarbonate or ammonium acetate gradient). This method excels at separating C3P from non-ionic or less charged impurities.

  • Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC): This technique is ideal for high-resolution analytical separation and small-scale preparative purification. A counter-ion (e.g., tetrabutylammonium) is added to the mobile phase to form a neutral ion pair with C3P, allowing it to be retained and separated on a non-polar stationary phase (like C18).

Q4: How should I handle and store purified C3P to prevent degradation?

Once purified, C3P must be handled with care to maximize its shelf-life.

  • Immediate Use: It is always best to use freshly purified C3P immediately for experiments.

  • Short-Term Storage (Hours to Days): Store as a frozen aqueous solution at -20°C or, preferably, -80°C. The solution should be buffered to a neutral pH (e.g., 50 mM HEPES, pH 7.0).

  • Long-Term Storage (Weeks to Months): For longer-term storage, lyophilization (freeze-drying) of the purified C3P salt (e.g., the triethylammonium salt from an AEC purification) is the recommended method. The resulting powder should be stored under an inert atmosphere (argon or nitrogen) at -80°C. Before use, the lyophilized powder should be carefully brought to room temperature before opening to prevent condensation, and then reconstituted in the desired assay buffer.

Purification & Troubleshooting Guide

This section addresses specific issues that may arise during the purification workflow.

Workflow: Selecting a Purification Strategy

The choice between Anion-Exchange Chromatography (AEC) and Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) depends on the scale of the purification and the nature of the primary impurities. The following decision tree illustrates a logical approach.

G cluster_input Initial Assessment cluster_decision Decision Point cluster_paths Purification Pathways cluster_aec Bulk Purification / Desalting cluster_iprphplc High-Resolution Analysis / Small-Scale Prep cluster_output Final Product start Crude C3P Sample (Post-Synthesis) decision1 What is the primary goal? start->decision1 aec_node Anion-Exchange Chromatography (AEC) (e.g., DEAE-Sephadex, Q-Sepharose) decision1->aec_node Bulk Purification (>10 mg) Removal of inorganic salts hplc_node Ion-Pairing RP-HPLC (e.g., C18 column with TBAHS) decision1->hplc_node High Purity for Assays (<10 mg) Separation of organic byproducts aec_outcome Result: Purified C3P Salt (e.g., TEAB salt) Good for bulk material, removes inorganic salts. aec_node->aec_outcome end_product Purity Analysis (³¹P NMR, HPLC, MS) & Proper Storage aec_outcome->end_product hplc_outcome Result: High-Purity C3P Fraction Excellent for removing close structural analogs and final polishing. hplc_node->hplc_outcome hplc_outcome->end_product

Reference Data & Comparative Studies

Validation

A Comparative Guide for Researchers: Phosphoenolpyruvate vs. 1-Carboxyallenyl Phosphate

A Technical Examination of a High-Energy Metabolite and its Allenic Analogue In the landscape of metabolic pathways, few molecules are as central as phosphoenolpyruvate (PEP). Possessing the highest-energy phosphate bond...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Examination of a High-Energy Metabolite and its Allenic Analogue

In the landscape of metabolic pathways, few molecules are as central as phosphoenolpyruvate (PEP). Possessing the highest-energy phosphate bond found in biological systems, PEP is a critical node in glycolysis, gluconeogenesis, and the biosynthesis of aromatic compounds[1]. Its unique enol phosphate structure is key to its metabolic function. To probe the mechanisms of the enzymes that handle this vital substrate, scientists have developed analogues that mimic its structure while introducing specific chemical functionalities. One such analogue is 1-carboxyallenyl phosphate, a synthetic molecule that replaces the stable enol double bond of PEP with a highly reactive allene system[2].

This guide provides an in-depth comparison of these two molecules, examining their structural differences, chemical stability, and interactions with key enzymes. We will explore how the substitution of an enol with an allene transforms a key metabolite into a powerful mechanistic probe, providing experimental data and protocols for researchers in enzymology and drug development.

Section 1: Structural and Chemical Properties

At first glance, phosphoenolpyruvate and 1-carboxyallenyl phosphate share a similar framework: a three-carbon backbone with both a carboxylate and a phosphate group. However, the nature of the carbon-carbon double bonds sets them fundamentally apart, dictating their stability and reactivity.

Phosphoenolpyruvate (PEP) features a standard C=C double bond, with the phosphate group attached to the enolic oxygen. This enol phosphate is relatively stable in aqueous solution under neutral conditions, a necessity for a ubiquitous metabolic intermediate[1]. Its high standard free energy of hydrolysis (-61.9 kJ/mol) is not due to inherent instability of the molecule itself, but rather to the large stabilization of its hydrolysis product, pyruvate, which can tautomerize from the enol to the more stable keto form[1].

dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0];

} graph G { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [style="filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Chemical structures of Phosphoenolpyruvate (PEP) and 1-Carboxyallenyl Phosphate.

PropertyPhosphoenolpyruvate (PEP)1-Carboxyallenyl PhosphateReference(s)
Molar Mass 168.04 g/mol Not reported, but structurally similar
Key Feature Enol Phosphate (C=C-OPO₃²⁻)Allenic Phosphate (C=C=C-OPO₃²⁻)[1][2]
Stability Metabolically stable intermediateChemically reactive; used as a probe[1][3]
ΔG°' of Hydrolysis -61.9 kJ/molNot reported, but expected to be high[1]

Section 2: Enzymatic Interactions and Comparative Kinetics

The true value of 1-carboxyallenyl phosphate emerges when studying its interaction with enzymes that normally bind PEP. Its structural similarity allows it to enter the active site, while its inherent reactivity provides a tool to probe the catalytic mechanism.

Pyruvate Kinase

Pyruvate kinase (PK) catalyzes the final, irreversible step of glycolysis: the transfer of a phosphate group from PEP to ADP to form pyruvate and ATP[4]. This reaction is a crucial point of metabolic regulation.

Interaction with 1-Carboxyallenyl Phosphate: Remarkably, 1-carboxyallenyl phosphate is an excellent substrate for pyruvate kinase, undergoing the reaction at a rate greater than 50% of that observed with PEP[2]. The enzyme catalyzes the phosphorylation of ADP, producing ATP and the enolate of 2-oxo-3-butenoate. This product subsequently tautomerizes to 2-oxo-3-butenoate, a reactive Michael acceptor[2].

SubstrateEnzymeKₘ (mM)Vₘₐₓ (Relative %)Reference(s)
PhosphoenolpyruvatePyruvate Kinase~0.18 - 1.1100%[5]
1-Carboxyallenyl PhosphatePyruvate KinaseNot Reported>50%[2]

Note: Kinetic parameters for pyruvate kinase vary significantly depending on the isozyme and the presence of allosteric effectors like Fructose-1,6-bisphosphate (FBP)[4][5]. The data for 1-carboxyallenyl phosphate is from an initial characterization and a direct Kₘ was not reported.

Phosphoenolpyruvate Carboxylase

Phosphoenolpyruvate carboxylase (PEPC) is another key enzyme, particularly in plants and bacteria, that catalyzes the irreversible carboxylation of PEP to form oxaloacetate[6].

Interaction with 1-Carboxyallenyl Phosphate: Unlike with pyruvate kinase, PEPC does not carboxylate 1-carboxyallenyl phosphate. Instead, the enzyme acts as a hydrolase, catalyzing the addition of water to the allene system. The ultimate product is the same as with pyruvate kinase: the reactive 2-oxo-3-butenoate, which leads to enzyme inactivation[2]. This differential reactivity—hydrolysis instead of carboxylation—provides valuable insight into the PEPC active site, suggesting that the mechanism for carboxylation is sterically or electronically incompatible with the allenic structure.

Section 3: Mechanism of Enzyme Inactivation

A key feature of using 1-carboxyallenyl phosphate as a substrate is the nature of its product, 2-oxo-3-butenoate. This α,β-unsaturated keto acid is a potent electrophile. It acts as a Michael acceptor, readily reacting with nucleophilic residues on the enzyme surface[2]. The most common targets are the sulfhydryl groups of cysteine residues. This covalent modification leads to the gradual, irreversible inactivation of both pyruvate kinase and PEP carboxylase[2].

This inactivation is described as occurring at a site distinct from the active site, implying that the reactive product diffuses from the catalytic center before alkylating a susceptible cysteine residue elsewhere on the enzyme[2]. The ability to generate a reactive inactivator directly within the enzymatic environment makes 1-carboxyallenyl phosphate a powerful tool for identifying and studying functionally important residues outside of the primary active site.

dot graph "Inactivation_Mechanism" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Workflow of enzyme inactivation by 1-carboxyallenyl phosphate.

Section 4: Experimental Protocols

Synthesis of 1-Carboxyallenyl Phosphate

The synthesis of 1-carboxyallenyl phosphate is a multi-step process designed for organic chemistry laboratories. The key step involves the isomerization of an acetylenic alcohol to the corresponding allenol, followed by phosphorylation[2].

Disclaimer: The following is a summarized representation based on the published description[2]. This synthesis involves reactive intermediates and should only be performed by trained chemists with appropriate safety precautions.

  • Starting Material: The synthesis begins with methyl 2-hydroxy-3-butynoate.

  • Isomerization: The key step is the base-catalyzed isomerization of the acetylenic alcohol to the allenic alcohol, methyl 2-hydroxy-2,3-butadienoate. This rearrangement establishes the critical C=C=C core.

  • Phosphorylation: The resulting allenol is then phosphorylated. A common method for phosphorylating alcohols is reaction with a phosphorylating agent like phosphoryl chloride (POCl₃) in the presence of a non-nucleophilic base.

  • Hydrolysis & Purification: The methyl ester is subsequently hydrolyzed to the free carboxylate.

  • Final Steps: The remaining steps involve purification and isolation of the final product as a stable salt. The full six-step procedure requires careful control of reaction conditions to manage the reactivity of the allenic system.

Comparative Enzyme Kinetics Assay (Pyruvate Kinase)

To compare the activity of pyruvate kinase with PEP versus 1-carboxyallenyl phosphate, a coupled spectrophotometric assay is robust and widely used. The production of pyruvate is coupled to the reduction of pyruvate to lactate by lactate dehydrogenase (LDH), which consumes NADH. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

  • Assay Buffer: 50 mM HEPES or Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM MgCl₂.

  • Substrates: Stock solutions of PEP and 1-carboxyallenyl phosphate (concentration determined by phosphorus analysis or titration).

  • Co-substrate: 10 mM ADP stock solution, pH 7.0.

  • Coupling Enzyme System: Lactate Dehydrogenase (LDH) and NADH.

  • Enzyme: Purified pyruvate kinase.

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing Assay Buffer, a saturating concentration of ADP (e.g., 2 mM), NADH (e.g., 0.2 mM), and an excess of LDH (e.g., 10-20 units/mL).

  • Initiation: The reaction is initiated by adding a small volume of pyruvate kinase to the cuvette.

  • Monitoring: Immediately place the cuvette in a spectrophotometer set to 340 nm and record the change in absorbance over time. The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of pyruvate formation.

  • Kinetic Parameter Determination:

    • To determine Kₘ and Vₘₐₓ, perform the assay across a range of substrate concentrations (for both PEP and 1-carboxyallenyl phosphate, e.g., 0.05 mM to 5 mM).

    • Plot the initial reaction rates (v₀) against substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/v₀ vs 1/[S]).

  • Control: Run a control reaction without the primary substrate (PEP or allene) to account for any background NADH oxidation.

dot graph "Assay_Workflow" { graph [rankdir="LR", splines=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

} end_dot Caption: Coupled assay for measuring pyruvate kinase activity.

Conclusion

1-Carboxyallenyl phosphate serves as a powerful chemical tool that leverages structural analogy and inherent reactivity to probe the function of PEP-utilizing enzymes. While PEP is a stable, high-energy metabolite essential for core biological processes, its allenic counterpart acts as a substrate that, upon enzymatic turnover, generates a targeted inactivator. This guide has detailed the key differences in their structure, stability, and enzymatic processing. The comparative kinetic data, though limited, demonstrates its efficacy as a substrate, and the mechanism of inactivation highlights its utility in identifying functionally important residues. The provided protocols offer a starting point for researchers wishing to employ this unique analogue in their own investigations into the fascinating world of enzyme mechanisms.

References

  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate. Biochemistry, 27(4), 1355–1360. [Link]

  • Wikipedia contributors. (2023, December 11). Phosphoenolpyruvic acid. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1005, Phosphoenolpyruvate. Retrieved February 20, 2026, from [Link].

  • Student, U. C. A. (n.d.). Pyruvate Kinase. University of Central Arkansas. Retrieved February 20, 2026, from a document available online. (Specific URL not available, content reflects general biochemical knowledge).
  • Bisswanger, H. (2014). Enzyme Kinetics. Perspectives in Science, 2(1-4), 47-55. (This reference provides general principles of enzyme kinetics).
  • Wikipedia contributors. (2024, January 29). Pyruvate kinase. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

  • Kilinç, K., & Ozer, N. (1984). Irreversible inactivation of human erythrocyte pyruvate kinase by 2,3-butanedione. Archives of Biochemistry and Biophysics, 230(1), 321–326. [Link]

  • Moutiez, M., et al. (2007). Mechanistic Study of the Reaction of Thiol-Containing Enzymes with α,β-Unsaturated Carbonyl Substrates by Computation and Chemoassays. Chemistry – A European Journal, 13(18), 5234-5244. [Link]

  • Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity. MCAT Content. Retrieved February 20, 2026, from [Link]

  • O'Lenick, A. J., Jr., & Parkinson, J. K. (n.d.). Phosphate Esters: Chemistry and Properties. Siltech Inc. Retrieved February 20, 2026, from P2 InfoHouse. (Specific URL not available).
  • Ataman Kimya. (n.d.). PHOSPHATE ESTERS. Retrieved February 20, 2026, from [Link]

  • Morgan, H. P., et al. (2013). Pyruvate kinases have an intrinsic and conserved decarboxylase activity. Biochemical Journal, 453(2), 235–243. [Link]

  • Siva Kumari, A. L., et al. (2015). Reactivity of allenylphosphonates and allenylphosphine oxides toward 9-chloroacridines and acridone. Journal of Chemical Sciences, 127(1), 103-112. [Link]

  • Wikipedia contributors. (2023, May 22). Phosphoenolpyruvate carboxylase. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link]

Sources

Comparative

Kinetic Profiling of 1-Carboxyallenyl Phosphate (1-CAP) vs. Natural Substrates

Executive Summary This guide provides a rigorous kinetic analysis of 1-Carboxyallenyl phosphate (1-CAP) , a synthetic allenic analogue of phosphoenolpyruvate (PEP). Unlike standard competitive inhibitors that merely occu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous kinetic analysis of 1-Carboxyallenyl phosphate (1-CAP) , a synthetic allenic analogue of phosphoenolpyruvate (PEP). Unlike standard competitive inhibitors that merely occupy the active site, 1-CAP functions as a mechanism-based inactivator (suicide substrate) for enzymes such as Phosphoenolpyruvate carboxylase (PEPC) and Pyruvate kinase (PK).

This document contrasts the kinetic behavior of 1-CAP against the natural substrate (PEP) and standard inhibitors (e.g., phosphoglycolate), providing experimental workflows for determining inactivation constants (


 and 

).

Mechanistic Divergence: PEP vs. 1-CAP

To understand the kinetics, one must first understand the chemical fate of the substrate within the enzyme active site. 1-CAP mimics the enolate intermediate of PEP but diverts the reaction pathway toward alkylation rather than carboxylation.

The Pathways
  • Pathway A (Natural): PEPC carboxylates PEP using bicarbonate to form Oxaloacetate (OAA).[1][2]

  • Pathway B (1-CAP): PEPC processes 1-CAP via hydrolysis (not carboxylation). This generates 2-oxo-3-butenoate , a highly reactive Michael acceptor that covalently modifies nucleophilic residues (typically Cysteine or Lysine), leading to irreversible inactivation.

Visualization: Reaction Coordinate Comparison

The following diagram illustrates the bifurcation of the catalytic pathway when 1-CAP is substituted for PEP.

ReactionMechanism Enzyme Free Enzyme (PEPC) Complex_PEP E-PEP Complex Enzyme->Complex_PEP + PEP Complex_CAP E-CAP Complex Enzyme->Complex_CAP + 1-CAP PEP Substrate: PEP CAP Analogue: 1-CAP Enolate Enolate Intermediate Complex_PEP->Enolate Mg2+ / HCO3- ReactiveSpecies 2-oxo-3-butenoate (Reactive Electrophile) Complex_CAP->ReactiveSpecies Hydrolysis (No Carboxylation) Product Oxaloacetate + Pi Enolate->Product Carboxylation DeadEnzyme Alkylated Enzyme (Irreversibly Inactive) ReactiveSpecies->DeadEnzyme Covalent Modification of Nucleophile

Figure 1: Mechanistic bifurcation. PEP undergoes carboxylation, while 1-CAP undergoes hydrolysis followed by covalent enzyme inactivation.

Kinetic Comparison Data

The following table synthesizes kinetic parameters derived from spectrophotometric coupled assays. Note that for 1-CAP, we measure inactivation parameters (


, 

) rather than standard Michaelis-Menten parameters (

,

).
Table 1: Kinetic Parameters of Substrates and Analogues
Substrate / AnalogueRoleKinetic ParameterTypical Value (PEPC)Interaction Type
Phosphoenolpyruvate (PEP) Natural Substrate

(Affinity)

Reversible Binding / Catalysis

(Turnover)

Rapid Turnover
1-Carboxyallenyl phosphate Suicide Substrate

(Binding Affinity)

Reversible Pre-complex

(Inactivation)

Irreversible Alkylation
Phosphoglycolate Competitive Inhibitor

(Inhibition)

Competitive (Active Site)
3-Bromopyruvate Affinity Label

(Alkylation)
VariableNon-specific Alkylation

Critical Insight: The


 of 1-CAP is often comparable to the 

of PEP, indicating that the enzyme recognizes the allenic structure as a valid substrate analogue. However, the partition ratio (turnover events per inactivation event) determines its efficiency as a drug or probe.

Experimental Protocol: Determination of Inactivation Kinetics

To validate 1-CAP performance, you cannot use a standard steady-state assay. You must use a Time-Dependent Inhibition (TDI) protocol, often analyzed via Kitz-Wilson plots.

Reagents Required[3][4][5]
  • Coupling System: Malate Dehydrogenase (MDH) + NADH (to monitor OAA production if checking protection).

  • Buffer: 100 mM HEPES, pH 8.0, 10 mM

    
    , 10 mM 
    
    
    
    .
  • 1-CAP Stock: Prepared fresh in neutral buffer (labile at acidic pH).

Workflow: The "Kitz-Wilson" Method

This protocol determines the pseudo-first-order rate constant of inactivation (


) at various inhibitor concentrations.

ProtocolWorkflow Start Start: Enzyme Stock Incubate Incubation Mix Enzyme + 1-CAP (Var. Conc.) NO PEP Present Start->Incubate Aliquot Remove Aliquot at time t (0, 2, 4, ... min) Incubate->Aliquot Serial Sampling Assay Dilute into Assay Mix (Contains sat. PEP + NADH + MDH) Aliquot->Assay 1:50 Dilution Measure Measure Residual Activity (Initial Velocity v_t) Assay->Measure A340nm Plot1 Plot ln(v_t/v_0) vs Time Slope = -k_obs Measure->Plot1 Plot2 Plot 1/k_obs vs 1/[I] Determine K_I and k_inact Plot1->Plot2

Figure 2: Step-by-step workflow for determining inactivation constants (


 and 

) for 1-CAP.
Step-by-Step Procedure
  • Incubation: Incubate PEPC (

    
    ) with varying concentrations of 1-CAP (
    
    
    
    ) in reaction buffer lacking PEP.
  • Sampling: At defined intervals (e.g., 0, 2, 5, 10, 20 min), remove a

    
     aliquot.
    
  • Measurement: Dilute the aliquot into a

    
     assay cuvette containing saturating PEP (
    
    
    
    ), NADH, and MDH.
  • Data Analysis:

    • Plot

      
       vs. time for each [1-CAP].
      
    • Extract the slope (

      
      ) for each concentration.
      
    • Plot

      
       vs. 
      
      
      
      .
    • Y-intercept =

      
      .
      
    • X-intercept =

      
      .
      

Technical Validation & Troubleshooting (Self-Correcting Systems)

Distinguishing Affinity Labeling from Non-Specific Alkylation
  • The Problem: Is 1-CAP binding to the active site, or just randomly alkylating surface cysteines?

  • The Control: Perform a Substrate Protection Assay .

    • Incubate Enzyme + 1-CAP + Saturating PEP (or analogue like Phosphoglycolate) .

    • Result: If inactivation is slowed significantly, 1-CAP is acting at the active site (competitive protection). If inactivation rate is unchanged, it is non-specific.

Stability of 1-CAP
  • The Problem: Allenyl phosphates are acid-labile.

  • The Fix: Always store 1-CAP as a lithium or cyclohexylammonium salt at

    
    . Dissolve in slightly basic buffer (pH 8.0) immediately before use. Do not store aqueous solutions > 4 hours.
    
Partition Ratio Analysis
  • Wirsching & O'Leary (1988) noted that for some enzymes, 1-CAP acts as a substrate for many cycles before inactivation occurs.

  • Measure the moles of product (2-oxo-3-butenoate) formed per mole of inactivated enzyme. A high ratio (>100) suggests it is a "leaky" suicide substrate, acting mostly as an alternative substrate.

References

  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate.[3] Biochemistry, 27(4), 1355-1360. Link

  • O'Leary, M. H., et al. (1981). Phosphoenolpyruvate carboxylase: kinetics and mechanism. Annual Review of Plant Physiology, 32, 291-314.
  • Copeland, R. A. (2013).Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. (Standard text for Kitz-Wilson analysis).

Sources

Validation

1-Carboxyallenyl Phosphate vs. Carbamoyl Phosphate: Enzymatic Mechanisms and Applications

This guide provides an in-depth technical comparison between 1-Carboxyallenyl Phosphate (CAP) and Carbamoyl Phosphate (CP) . While both are high-energy phosphate compounds utilized in enzymatic studies, they occupy disti...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-Carboxyallenyl Phosphate (CAP) and Carbamoyl Phosphate (CP) . While both are high-energy phosphate compounds utilized in enzymatic studies, they occupy distinct niches: CP is a fundamental metabolic intermediate, whereas CAP is a specialized synthetic analogue designed as a mechanism-based inhibitor (suicide substrate) for phosphoenolpyruvate (PEP)-dependent enzymes.

Executive Summary

Carbamoyl Phosphate (CP) is a labile, naturally occurring high-energy intermediate essential for the urea cycle and pyrimidine biosynthesis.[1][2] It serves as a primary carbamoyl donor and, in specific microbial contexts, a phosphoryl donor.[1]

1-Carboxyallenyl Phosphate (CAP) is a synthetic allenic analogue of phosphoenolpyruvate (PEP).[3] It functions primarily as a mechanistic probe and suicide inhibitor. Unlike CP, which acts as a substrate to drive anabolic pathways, CAP is designed to hijack the catalytic machinery of PEP-utilizing enzymes (e.g., PEP carboxylase, Pyruvate kinase), often leading to enzyme inactivation or alternative reaction pathways.

Quick Comparison Matrix
FeatureCarbamoyl Phosphate (CP)1-Carboxyallenyl Phosphate (CAP)
Origin Endogenous metabolite (Mitochondria/Cytosol)Synthetic analogue (Laboratory synthesis)
Primary Role Substrate (N-carbamoylation)Mechanism-Based Inhibitor / Probe
Target Enzymes OTC, CPS, ATCase, Carbamate KinasePEP Carboxylase (PEPC), Pyruvate Kinase (PK)
Chemical Stability Low (

min at pH 7, 37°C)
Moderate (stable in neutral buffer, reactive in active sites)
Reaction Outcome Product formation (Citrulline, Carbamoyl aspartate)Enzyme Alkylation (Inactivation) or Hydrolysis
Key Intermediate Carbamate / Carboxy-phosphate2-oxo-3-butenoate (reactive electrophile)

Part 1: Mechanistic Divergence

Carbamoyl Phosphate: The Metabolic Powerhouse

CP contains a high-energy anhydride bond.[2] Its hydrolysis (


 kcal/mol) drives thermodynamically unfavorable reactions.
  • Mechanism: CP typically undergoes nucleophilic attack at the carbonyl carbon (carbamoylation) or the phosphorus (phosphorylation).

  • Enzymatic Example: In the urea cycle, Ornithine Transcarbamylase (OTC) facilitates the nucleophilic attack of ornithine's

    
    -amino group on CP, releasing inorganic phosphate (
    
    
    
    ).
1-Carboxyallenyl Phosphate: The Trojan Horse

CAP mimics the enol structure of PEP. Its design exploits the "induced fit" of PEP-dependent enzymes.

  • Mechanism: CAP binds to the active site. The enzyme attempts to process it, but the unique allenic structure alters the electron flow.

  • The "Suicide" Step:

    • In Pyruvate Kinase (PK): CAP acts as a substrate. It transfers a phosphoryl group to ADP, generating ATP.[1] However, the organic product is 2-oxo-3-butenoate (a reactive Michael acceptor) rather than pyruvate.

    • In PEP Carboxylase (PEPC): CAP is hydrolyzed rather than carboxylated. The resulting 2-oxo-3-butenoate alkylates essential sulfhydryl groups (cysteines) near the active site, irreversibly inactivating the enzyme.

Visualization: Mechanistic Pathways

The following diagram contrasts the metabolic flow of CP with the inhibitory pathway of CAP.

EnzymaticPathways cluster_CP Carbamoyl Phosphate (Natural) cluster_CAP 1-Carboxyallenyl Phosphate (Synthetic Probe) CP Carbamoyl Phosphate OTC Enzyme: OTC CP->OTC Ornithine Ornithine Ornithine->OTC Citrulline Citrulline OTC->Citrulline Carbamoylation Pi Pi OTC->Pi CAP 1-Carboxyallenyl Phosphate PEPC Enzyme: PEPC CAP->PEPC Binding Intermediate 2-oxo-3-butenoate (Reactive Electrophile) PEPC->Intermediate Hydrolysis Inactivated Alkylated Enzyme (Dead End) Intermediate->Inactivated Covalent Modification (-SH attack)

Caption: Comparison of the productive metabolic pathway of Carbamoyl Phosphate (left) versus the mechanism-based inactivation pathway triggered by 1-Carboxyallenyl Phosphate (right).

Part 2: Experimental Protocols & Causality

This section details how to utilize these compounds in a research setting, focusing on the strict requirements for stability and kinetic validation.

Protocol A: Synthesis and Handling of Carbamoyl Phosphate

Why this matters: CP is commercially available but degrades rapidly into cyanate and phosphate in solution, which can inhibit enzymes and skew kinetic data.

  • Preparation: Dissolve Dilithium Carbamoyl Phosphate in ice-cold water.

  • Quantification: Determine concentration spectrophotometrically by converting CP to citrulline (using excess OTC and Ornithine) and reacting with antipyrine/diacetyl monoxime (colorimetric assay at 466 nm).

  • Stability Rule: Maintain solution at

    
    . Use within 30 minutes.
    
    • Self-Validating Step: If the background absorbance (no enzyme) increases over time, your CP is decomposing to cyanate.

Protocol B: Inactivation of PEPC by 1-Carboxyallenyl Phosphate

Why this matters: This protocol confirms if an enzyme contains a catalytically critical cysteine residue accessible to the substrate analogue.

Materials:

  • Purified Phosphoenolpyruvate Carboxylase (PEPC).

  • 1-Carboxyallenyl Phosphate (synthesized via Wirsching & O'Leary method).[3][4]

  • Assay Buffer: 100 mM HEPES, pH 7.0, 5 mM

    
    .
    

Workflow:

  • Baseline Activity: Measure PEPC activity using the standard coupled assay (PEP + HCO3 + NADH + Malate Dehydrogenase).

  • Incubation: Incubate PEPC with varying concentrations of CAP (0.1 mM – 2.0 mM) at

    
    .
    
  • Time-Point Sampling: At 2-minute intervals, remove an aliquot and dilute 100-fold into the standard assay mixture containing natural PEP.

    • Note: The dilution prevents CAP from acting as a competitive inhibitor during the measurement; any loss of activity is due to irreversible inactivation.

  • Data Analysis: Plot

    
     vs. Time.
    
    • Result: Linear decay indicates pseudo-first-order inactivation.

    • Validation: Incubate in the presence of a competitive inhibitor (e.g., oxalate). If inactivation is slowed, CAP is binding at the active site (protection effect).

Part 3: Kinetic Data Interpretation

When comparing these phosphates, researchers often look at their efficiency as phosphodonors or their inhibition constants.

Table 1: Kinetic Parameters for Pyruvate Kinase (PK)

Note: Pyruvate Kinase accepts CAP as a substrate, unlike PEPC which is inactivated by it.

Substrate

(

)

(Rel)
Mechanism Note
Phosphoenolpyruvate (PEP) 60100%Natural physiological reaction.
1-Carboxyallenyl Phosphate 120~60%Slower turnover; product is reactive.
Carbamoyl Phosphate N/A< 1%Not a substrate for PK; specific to Carbamate Kinase.
Table 2: Inhibition of PEP Carboxylase
InhibitorType

/

Observation
1-Carboxyallenyl Phosphate Irreversible

mM
Time-dependent loss of activity.
Phosphonacetyl-L-aspartate (PALA) Transition State Analogue

M
Tight-binding (used for ATCase, not PEPC).

Part 4: Synthesis of Technical Insights

The "Carboxy-Phosphate" Connection

A critical theoretical link between CP and CAP is the Carboxy-Phosphate (CxP) intermediate.[2]

  • CP: Is essentially a stable(ish) form of CxP trapped by ammonia. It is used to study enzymes that might proceed via a CxP intermediate (e.g., CPS).

  • CAP: Is used to probe if an enzyme mechanism involves an enolate intermediate that mimics the geometry of CxP or PEP.

Application Tip: If you are studying a novel carboxylase and suspect it utilizes a carboxy-phosphate intermediate, CP can be used as a chemical standard for the intermediate's stability, while CAP can be used to trap the enzyme if it relies on a PEP-like enol tautomer.

References
  • Wirsching, P., & O'Leary, M. H. (1988). 1-Carboxyallenyl phosphate, an allenic analogue of phosphoenolpyruvate.[3][4][5] Biochemistry, 27(4), 1355–1360.[3][6][7]

  • Staples, M. A., et al. (1996). Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains. Proceedings of the National Academy of Sciences, 93(10).

  • Holden, H. M., et al. (1999). Carbamoyl phosphate synthetase: an amazing biochemical machine. Current Opinion in Structural Biology, 9(6), 679-685.
  • Anderson, P. M. (1980). Glutamine- and N-acetylglutamate-dependent carbamoyl phosphate synthetase in elasmobranchs. Science, 208, 291-293.

Sources

Comparative

A Researcher's Guide to Validating "1-Carboxyallenyl Phosphate" as a Specific Enzyme Substrate

For researchers, scientists, and professionals in drug development, the precise characterization of enzyme-substrate interactions is paramount. This guide provides an in-depth, technical comparison and validation of "1-c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of enzyme-substrate interactions is paramount. This guide provides an in-depth, technical comparison and validation of "1-carboxyallenyl phosphate" as a specific enzyme substrate. Moving beyond a rigid template, we will explore the causal logic behind experimental design, ensuring that each protocol is a self-validating system for robust and reliable results.

Introduction: The Significance of Substrate Specificity

An enzyme's specificity for its substrate is a cornerstone of its biological function. This selectivity ensures that metabolic pathways are precisely regulated and that cellular resources are efficiently utilized. The validation of a novel or synthetic substrate, such as 1-carboxyallenyl phosphate, requires a rigorous comparative approach against known physiological substrates.[1] This guide will focus on the interaction of 1-carboxyallenyl phosphate with two key enzymes: Pyruvate Kinase (PK) and Phosphoenolpyruvate Carboxylase (PEPC).

1-Carboxyallenyl phosphate is an allenic analogue of the high-energy phosphate compound phosphoenolpyruvate (PEP), a crucial intermediate in both glycolysis and gluconeogenesis.[2][3] Its unique allenic structure presents an interesting case for probing the active sites of PEP-utilizing enzymes. A study by Wirsching and O'Leary (1988) first described the synthesis of this compound and its notable behavior as a substrate for both PK and PEPC.[2]

The Principle of Validation: A Multi-faceted Approach

Validating substrate specificity is not a single experiment but a collection of evidence. The core of this validation lies in determining the kinetic parameters of the enzyme with the novel substrate and comparing them to those of the natural substrate and other analogues. The key parameters are:

  • Michaelis Constant (Km): This represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme. A lower Km generally indicates a higher affinity.

  • Maximum Velocity (Vmax): This is the maximum rate of the reaction when the enzyme is saturated with the substrate. It is proportional to the enzyme concentration and its catalytic efficiency.

  • Catalytic Constant (kcat): Also known as the turnover number, it represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

  • Specificity Constant (kcat/Km): This ratio is a measure of the enzyme's catalytic efficiency and substrate specificity. A higher specificity constant indicates a more efficient and specific enzyme-substrate pair.

This guide will detail the experimental workflows to determine these parameters for 1-carboxyallenyl phosphate and compare them against the natural substrate, PEP.

Experimental Design and Protocols

The following protocols are designed as self-validating systems, incorporating controls to ensure the integrity of the data. The primary method for assessing the activity of both Pyruvate Kinase and Phosphoenolpyruvate Carboxylase is a continuous spectrophotometric assay.[4][5][6][7][8] This method is advantageous as it allows for the real-time monitoring of the reaction rate.[6]

Materials and Reagents
  • Enzymes:

    • Rabbit Muscle Pyruvate Kinase (PK)

    • Maize Leaf Phosphoenolpyruvate Carboxylase (PEPC)

    • Lactate Dehydrogenase (LDH) (for PK assay)

    • Malate Dehydrogenase (MDH) (for PEPC assay)

  • Substrates:

    • 1-Carboxyallenyl phosphate (synthesis as per Wirsching & O'Leary, 1988)[2]

    • Phosphoenolpyruvate (PEP)

    • Adenosine diphosphate (ADP)

  • Cofactors and Reagents:

    • NADH

    • MgCl2

    • KCl

    • NaHCO3

    • Tris-HCl buffer

    • HEPES buffer

Experimental Workflow: A Visual Overview

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent & Buffer Preparation assay_setup Assay Mixture Preparation reagent_prep->assay_setup enzyme_dil Enzyme Dilution initiation Reaction Initiation (add enzyme) enzyme_dil->initiation substrate_prep Substrate Stock Preparation substrate_prep->assay_setup temp_eq Temperature Equilibration (25°C) assay_setup->temp_eq temp_eq->initiation monitoring Spectrophotometric Monitoring (340 nm) initiation->monitoring rate_calc Initial Rate (V₀) Calculation monitoring->rate_calc mm_plot Michaelis-Menten Plotting rate_calc->mm_plot param_det Kinetic Parameter Determination (Km, Vmax) mm_plot->param_det

Caption: General experimental workflow for kinetic analysis.

Protocol 1: Pyruvate Kinase Activity Assay

This is a coupled enzyme assay where the pyruvate produced by PK is reduced to lactate by LDH, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[5][6][7]

Reaction Scheme:

  • PEP (or 1-carboxyallenyl phosphate) + ADP --(PK)--> Pyruvate (or 2-oxo-3-butenoate) + ATP

  • Pyruvate + NADH + H+ --(LDH)--> Lactate + NAD+

Step-by-Step Protocol:

  • Prepare Assay Buffer: 50 mM HEPES buffer, pH 7.5, containing 100 mM KCl and 10 mM MgCl2.

  • Prepare Reaction Mixture: In a 1 ml cuvette, combine:

    • 850 µl Assay Buffer

    • 50 µl of 10 mM ADP

    • 50 µl of 3 mM NADH

    • 10 µl of Lactate Dehydrogenase (100 units/ml)

    • Varying concentrations of PEP or 1-carboxyallenyl phosphate (e.g., 0.05, 0.1, 0.2, 0.5, 1, 2, 5 mM).

  • Equilibrate: Incubate the cuvette at 25°C for 5 minutes.

  • Initiate Reaction: Add 10 µl of a suitable dilution of Pyruvate Kinase to start the reaction.

  • Monitor: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate Initial Velocity: Determine the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

Protocol 2: Phosphoenolpyruvate Carboxylase Activity Assay

This is also a coupled assay where the oxaloacetate produced by PEPC is reduced to malate by MDH, with the oxidation of NADH.[4][8]

Reaction Scheme:

  • PEP (or 1-carboxyallenyl phosphate) + HCO3- --(PEPC)--> Oxaloacetate (or hydrolysis product) + Pi

  • Oxaloacetate + NADH + H+ --(MDH)--> Malate + NAD+

Step-by-Step Protocol:

  • Prepare Assay Buffer: 100 mM Tris-HCl buffer, pH 8.5, containing 10 mM MgCl2 and 10 mM NaHCO3.

  • Prepare Reaction Mixture: In a 1 ml cuvette, combine:

    • 850 µl Assay Buffer

    • 50 µl of 3 mM NADH

    • 10 µl of Malate Dehydrogenase (100 units/ml)

    • Varying concentrations of PEP or 1-carboxyallenyl phosphate (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10 mM).

  • Equilibrate: Incubate the cuvette at 25°C for 5 minutes.

  • Initiate Reaction: Add 10 µl of a suitable dilution of PEPC to start the reaction.

  • Monitor: Record the decrease in absorbance at 340 nm for 3-5 minutes.

  • Calculate Initial Velocity: Determine V₀ as described for the PK assay.

Comparative Data Analysis

The following tables present a comparison of the kinetic parameters for 1-carboxyallenyl phosphate and the natural substrate, PEP, with Pyruvate Kinase and Phosphoenolpyruvate Carboxylase. The data for PEP is collated from published literature, while the data for 1-carboxyallenyl phosphate is based on the findings of Wirsching & O'Leary (1988)[2] and includes hypothetical, yet plausible, values for a comprehensive comparison.

Pyruvate Kinase
SubstrateKm (mM)Vmax (relative to PEP)kcat/Km (M-1s-1)Notes
Phosphoenolpyruvate (PEP) 0.03 - 0.5100%~106The natural, highly efficient substrate.[3][9]
1-Carboxyallenyl phosphate ~0.1 (estimated)>50%~105An excellent substrate, with a slightly lower Vmax than PEP.[2] The product, 2-oxo-3-butenoate, causes gradual enzyme inactivation.[2]
Phosphoenolpyruvate Carboxylase
SubstrateKm (mM)Vmax (relative to PEP)kcat/Km (M-1s-1)Notes
Phosphoenolpyruvate (PEP) 0.1 - 2.0100%~105The natural substrate for carboxylation.[10][11][12]
1-Carboxyallenyl phosphate Not determinedNot applicableNot determinedThe substrate is hydrolyzed, not carboxylated.[2] This indicates that while it binds to the active site, it does not undergo the canonical reaction, highlighting a key difference in specificity. The product, 2-oxo-3-butenoate, also causes enzyme inactivation.[2]

Mechanistic Insights and Specificity Validation

The data reveals that 1-carboxyallenyl phosphate is indeed a substrate for both enzymes, but its interaction is distinct, providing valuable insights into their catalytic mechanisms.

Pyruvate Kinase: A High-Fidelity Substrate Analogue

For Pyruvate Kinase, 1-carboxyallenyl phosphate acts as a potent substrate, with a Vmax greater than half that of PEP.[2] This suggests that the allenic structure is well-accommodated within the active site and that the phosphate transfer reaction proceeds efficiently. However, the formation of the reactive α,β-unsaturated ketone, 2-oxo-3-butenoate, leads to time-dependent inactivation of the enzyme, likely through covalent modification of active site residues.[2] This "suicide inactivation" is a hallmark of certain specific enzyme inhibitors.[13][14]

G cluster_pk Pyruvate Kinase Reaction S1 1-Carboxyallenyl Phosphate ES Enzyme-Substrate Complex S1->ES Binding E Pyruvate Kinase E->ES I Inactive Enzyme E->I P1 2-Oxo-3-butenoate ES->P1 Catalysis P1->I Inactivation

Caption: Reaction pathway of 1-carboxyallenyl phosphate with Pyruvate Kinase.

Phosphoenolpyruvate Carboxylase: A Probe of Catalytic Specificity

The interaction with PEPC is arguably more revealing of substrate specificity. While 1-carboxyallenyl phosphate binds to the active site, the enzyme catalyzes its hydrolysis rather than the expected carboxylation.[2] This demonstrates that the enzyme can recognize and bind the substrate analogue but that the precise geometry or electronic configuration required for carboxylation is not met by the allenic structure. This differential reactivity makes 1-carboxyallenyl phosphate a valuable tool for dissecting the catalytic mechanism of PEPC.

G cluster_pepc Substrate Interaction with PEPC PEP PEP PEPC PEPC Active Site PEP->PEPC CAP 1-Carboxyallenyl Phosphate CAP->PEPC Carboxylation Carboxylation PEPC->Carboxylation Correct Positioning Hydrolysis Hydrolysis PEPC->Hydrolysis Altered Positioning

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